4-Bromo-5-fluoro-2-nitroaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBANSCIKTQSEOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619974 | |
| Record name | 4-Bromo-5-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153505-36-3 | |
| Record name | 4-Bromo-5-fluoro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153505-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-fluoro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-5-fluoro-2-nitroaniline CAS number 153505-36-3
An In-depth Technical Guide to 4-Bromo-5-fluoro-2-nitroaniline (CAS: 153505-36-3)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a halogenated nitroaromatic compound. It consolidates available data on its chemical and physical properties, safety and handling protocols, and its context within synthetic chemistry. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.
Chemical and Physical Properties
This compound is a substituted aniline derivative. Its structure incorporates a bromine atom, a fluorine atom, and a nitro group on the benzene ring, making it a potentially valuable intermediate in organic synthesis.[1] The physicochemical properties are summarized below.
Identifiers and Molecular Structure
Systematic identification is crucial for regulatory compliance and accurate research. The key identifiers for this compound are detailed in the table below.
| Identifier | Value | Source |
| CAS Number | 153505-36-3 | [2][3][4][5][6][7] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [2][4][6][7][8] |
| Molecular Weight | 235.01 g/mol | [2][4][6][8] |
| IUPAC Name | This compound | [7] |
| Synonyms | 4-Bromo-5-fluoro-2-nitrobenzenamine, 4-bromo-5-fluoro-2-nitrophenylamine | [7][8] |
| InChI Key | UBANSCIKTQSEOQ-UHFFFAOYSA-N | [5][8] |
| SMILES | NC1=CC(F)=C(Br)C=C1--INVALID-LINK--=O | [4] |
Physicochemical Data
The physical and chemical properties of a compound are fundamental to designing experimental conditions and predicting its behavior.
| Property | Value | Source |
| Physical Form | Solid | [5] |
| Boiling Point | 313.9°C at 760 mmHg | [8] |
| Polar Surface Area (PSA) | 71.8 Ų | [8] |
| XLogP3 | 2.4 | [8] |
| Purity | Typically ≥95% or ≥97% | [2][4][5] |
| Storage Temperature | 4°C, protect from light | [4][5] |
Synthesis and Reactivity
While specific experimental protocols for the synthesis of this compound (CAS 153505-36-3) are not detailed in the available literature, a logical synthetic route can be proposed based on standard organic chemistry principles and established syntheses of its isomers. The most plausible approach involves the regioselective nitration of a suitable precursor.
A potential synthetic pathway would start with 3-bromo-4-fluoroaniline. The amino group in this precursor would direct the electrophilic nitration to the ortho position, which is activated by the powerful directing effect of the amine.
References
physical and chemical properties of 4-Bromo-5-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-fluoro-2-nitroaniline is a halogenated nitroaniline derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for the synthesis of a closely related isomer, and safety information.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. Data for the closely related isomer, 2-Bromo-5-fluoro-4-nitroaniline, is also included for comparison where direct data for the target compound is unavailable.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |
| Molecular Weight | 235.01 g/mol | [1] |
| CAS Number | 153505-36-3 | |
| Appearance | Yellow to light brown crystalline solid (inferred) | [2] |
| Boiling Point | 313.9 °C at 760 mmHg (Predicted) | |
| Melting Point | 152-156 °C (for 2-Bromo-5-fluoro-4-nitroaniline) | |
| Solubility | Sparingly soluble in water; Soluble in methanol, N,N-Dimethylformamide; Very slightly soluble in chloroform; Practically insoluble in water (for 2-Bromo-5-fluoro-4-nitroaniline). |
Spectroscopic Data
While specific spectra for this compound are not publicly available, commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data upon request. For the related compound 4-bromo-2-nitroaniline, 1H-NMR and 13C-NMR spectra are available and show characteristic peaks for the aromatic protons and carbons, influenced by the electron-withdrawing nitro group and the bromine atom.
Experimental Protocols: Synthesis
Synthesis of 2-Bromo-5-fluoro-4-nitroaniline (A Representative Protocol)
This two-step synthesis involves the protection of the amino group of 2-bromo-5-fluoroaniline, followed by nitration and deprotection.
Step 1: Acetylation of 2-Bromo-5-fluoroaniline
-
To a solution of 2-bromo-5-fluoroaniline in a suitable solvent (e.g., acetic acid), add acetic anhydride.
-
Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.
-
Cool the mixture and pour it into ice water to precipitate the N-(2-bromo-5-fluorophenyl)acetamide.
-
Filter the solid, wash with water, and dry.
Step 2: Nitration of N-(2-bromo-5-fluorophenyl)acetamide
-
Dissolve the acetylated compound in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a period to allow for complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with water to remove excess acid, and dry.
Step 3: Hydrolysis of the Acetyl Group
-
Suspend the nitrated acetanilide in an aqueous acidic solution (e.g., hydrochloric acid).
-
Heat the mixture to reflux to hydrolyze the acetyl group.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the 2-bromo-5-fluoro-4-nitroaniline.
-
Filter the product, wash with water, and dry.
Below is a workflow diagram for this representative synthesis.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities or signaling pathways associated with this compound. However, its structural isomer, 2-bromo-5-fluoro-4-nitroaniline, is a key intermediate in the synthesis of Tezacaftor[3][4], a drug used for the treatment of cystic fibrosis. Tezacaftor functions as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, aiding in its proper folding and trafficking to the cell surface.
The lack of direct biological data for this compound suggests it is primarily used as a chemical building block. Researchers in drug discovery may utilize this compound as a scaffold to synthesize novel molecules with potential therapeutic activities. The presence of bromo, fluoro, and nitro functional groups provides multiple reaction sites for chemical modification.
Due to the absence of data on its biological interactions, a signaling pathway diagram for this compound cannot be provided at this time.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for the closely related compound 2-bromo-5-fluoro-4-nitroaniline, the following hazards and precautions should be considered[1]:
-
Hazards : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[1].
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator if ventilation is inadequate.
-
Handling : Handle in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal : Dispose of contents/container to an approved waste disposal plant.
The logical workflow for handling and safety assessment is outlined below.
References
- 1. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 4. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
Unraveling the Identity of C6H4BrFN2O2: A Case of Ambiguous Molecular Formula
The molecular formula C6H4BrFN2O2 presents a significant challenge in unequivocally identifying a single, well-documented chemical compound for the development of a comprehensive technical guide. While the elemental composition suggests a substituted benzene ring, the specific arrangement and nature of the substituent groups cannot be definitively determined from the formula alone. This ambiguity necessitates a careful examination of plausible isomeric structures and a clarification of the intended molecule before a detailed technical whitepaper can be produced.
Analysis of the provided molecular formula suggests a benzene ring (C6) with four hydrogen atoms (H4), indicating a total of two substituents in addition to the bromine (Br) and fluorine (F) atoms. The N2O2 component is most commonly interpreted as two nitro groups (-NO2). However, a benzene ring substituted with one bromine, one fluorine, and two nitro groups would have the molecular formula C6H2BrFN2O4, leaving only two hydrogen atoms on the aromatic ring. The discrepancy in the number of hydrogen and oxygen atoms in the user-provided formula (C6H4BrFN2O2) makes it impossible to pinpoint a standard, widely researched compound.
Potential Isomeric Candidates and the Importance of Clarification
Given the provided formula, several structural isomers could theoretically exist, though they may not be chemically stable or well-characterized in scientific literature. It is highly probable that the intended compound is a related, more common derivative and that the provided formula contains a typographical error.
Several plausible, well-documented compounds with similar components exist, and clarifying if one of these is the intended subject is the critical next step. These include:
-
1-Bromo-4-fluoro-2-nitrobenzene: With a molecular formula of C6H3BrFNO2, this compound features one of each substituent on the benzene ring.[1][2][3][4]
-
4-Bromo-1-fluoro-2-nitrobenzene: Also with the formula C6H3BrFNO2, this is an isomer of the previous compound with a different substitution pattern.[2][3]
-
1-Bromo-2,4-dinitrobenzene: This compound has the molecular formula C6H3BrN2O4 and contains two nitro groups and a bromine atom.[5][6]
-
1-Bromo-5-fluoro-2,4-dinitrobenzene: With a molecular formula of C6H2BrFN2O4, this compound incorporates all the specified substituent types (bromo, fluoro, and two nitro groups) on a benzene ring.[7]
To proceed with the creation of an in-depth technical guide that includes quantitative data, detailed experimental protocols, and visualizations of signaling pathways, a precise identification of the target molecule is essential. Without this clarification, any attempt to generate such a document would be based on speculation and would not meet the standards of a scientific or technical whitepaper.
We urge the user to verify the molecular formula and, if possible, provide an IUPAC name, CAS number, or a structural representation of the compound of interest. Upon receiving this clarification, a comprehensive and accurate technical guide can be developed to meet the specified requirements.
References
- 1. 1-Bromo-4-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1-fluoro-2-nitrobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price [minstargroup.com]
- 5. 1-Bromo-2,4-dinitrobenzene | C6H3BrN2O4 | CID 11441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-2,4-dinitrobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 400-91-9 | 1-Bromo-5-fluoro-2,4-dinitrobenzene - Moldb [moldb.com]
An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-Bromo-5-fluoro-2-nitroaniline, a compound of interest in medicinal chemistry and synthetic organic chemistry.
Chemical Structure and Properties
This compound is a substituted aniline with the chemical formula C₆H₄BrFN₂O₂. Its structure is characterized by a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 5, a nitro group at position 2, and an amino group at position 1.
SMILES String: NC1=CC(F)=C(Br)C=C1--INVALID-LINK--=O
2D Structure:
Solubility Profile of 4-Bromo-5-fluoro-2-nitroaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-fluoro-2-nitroaniline. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide synthesizes qualitative information from analogous compounds and outlines a robust experimental protocol for precise solubility determination.
Introduction to this compound
This compound is an aromatic amine derivative containing halogen and nitro functional groups. Its molecular structure, characterized by a substituted benzene ring, largely dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is paramount for its application in chemical synthesis, purification processes such as crystallization, and its potential development in pharmaceutical and agrochemical research. The interplay of its functional groups—the polar nitro and amine groups, and the nonpolar brominated and fluorinated benzene ring—results in a nuanced solubility profile.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The amine and nitro groups can form hydrogen bonds with protic solvents.[1] |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Acetone | Very Soluble to Soluble | These solvents can engage in strong dipole-dipole interactions with the polar C-NO₂, C-F, C-Br, and C-N bonds. For an isomer, very high solubility in DMF has been noted.[2] |
| Nonpolar Aprotic | Toluene, Hexane | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in nonpolar solvents, although the aromatic ring can interact via London dispersion forces. |
| Chlorinated | Chloroform, Dichloromethane | Very Slightly Soluble to Sparingly Soluble | An isomer, 2-Bromo-5-fluoro-4-nitroaniline, is reported to be very slightly soluble in chloroform.[2] |
| Acids | Glacial Acetic Acid | Sparingly Soluble | The basicity of the aniline nitrogen allows for some interaction, but overall solubility is limited for a similar isomer.[2] |
| Aqueous | Water | Practically Insoluble | The large, hydrophobic halogenated aromatic structure significantly outweighs the hydrophilic contributions of the amine and nitro groups.[1][2] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a common and reliable method for determining the solubility of a solid organic compound in an organic solvent.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Gravimetric Method (Isothermal Equilibrium)
-
Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the chosen organic solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing up any solid particles, it is advisable to use a syringe fitted with a filter.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
Calculation: The solubility (S) can be calculated in g/L or mol/L using the following formula:
S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant extracted
Analytical Method (e.g., HPLC)
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Follow steps 1-3 from the Gravimetric Method to prepare a saturated solution.
-
Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted sample by HPLC under the same conditions as the standards.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
Technical Guide on the Safe Handling of 4-Bromo-5-fluoro-2-nitroaniline
Disclaimer: This document provides a summary of available safety information. Specific safety data for 4-Bromo-5-fluoro-2-nitroaniline (CAS No. 153505-36-3) is limited. The hazard classifications and detailed toxicological data presented are based on the closely related isomer, 2-Bromo-5-fluoro-4-nitroaniline, and should be used as a precautionary guide. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Introduction
This compound is a halogenated and nitrated aromatic amine.[1] Such compounds are common intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Due to the presence of nitro and aniline functional groups, this class of compounds is often associated with significant health hazards, requiring careful handling and storage. This guide provides an overview of the known properties and inferred hazards to ensure safe use in a research and development setting.
Chemical and Physical Properties
Limited experimental data is available for the physical properties of this compound. The following table summarizes the basic identifiers and computed properties for the compound.
| Property | Value | Source |
| CAS Number | 153505-36-3 | [1][2] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [1][2] |
| Molecular Weight | 235.01 g/mol | [1][2] |
| Boiling Point | 313.9°C at 760 mmHg (Predicted) | [1] |
| XLogP3 | 2.4 (Predicted) | [1] |
| PSA | 71.8 Ų (Predicted) | [1] |
Hazard Identification and Classification
As of this writing, no official GHS classification is available for this compound.[1] However, based on the GHS classification for the isomer 2-Bromo-5-fluoro-4-nitroaniline, the following hazards should be anticipated.[3]
GHS Hazard Summary (Based on Isomer Data)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Source: PubChem CID 57488513 for 2-Bromo-5-fluoro-4-nitroaniline[3]
GHS Pictograms and Signal Word (Based on Isomer Data)
-
Pictogram: ❗ (Exclamation Mark)
-
Signal Word: Warning
Source: PubChem CID 57488513 for 2-Bromo-5-fluoro-4-nitroaniline[3]
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Safe Handling Workflow
The following workflow outlines the necessary steps for safely handling this compound.
References
handling and storage conditions for 4-Bromo-5-fluoro-2-nitroaniline
An In-depth Technical Guide to the Handling and Storage of 4-Bromo-5-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this guide is synthesized from safety data sheets (SDS) of structurally similar compounds due to the limited availability of specific data for this compound (CAS No. 153505-36-3). Researchers should always consult the specific SDS provided with their product and perform their own risk assessment before handling this chemical.
Introduction
This compound is a halogenated nitroaniline derivative. Compounds of this class are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of bromo, fluoro, and nitro functional groups on the aniline ring imparts specific reactivity, making it a versatile building block. However, these functional groups also necessitate careful handling and storage to ensure the stability of the compound and the safety of laboratory personnel. This guide provides a comprehensive overview of the recommended , based on data from closely related isomers.
Hazard Identification and Classification
Based on data for analogous compounds, this compound is expected to be classified as harmful and an irritant. The primary hazards are associated with its potential toxicity if ingested, inhaled, or in contact with skin, and its potential to cause skin and eye irritation.
GHS Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Recommended Handling and Storage Conditions
The following table summarizes the recommended , compiled from information on its isomers.
| Parameter | Recommendation |
| Storage Temperature | Store in a refrigerator. |
| Atmosphere | For long-term storage, consider storing under an inert gas. |
| Light Sensitivity | Some related compounds are light-sensitive. It is prudent to store in a light-proof or amber container. |
| Moisture | Store in a dry place. The container should be tightly sealed to prevent moisture ingress. |
| Ventilation | Handle in a well-ventilated area. Use of a chemical fume hood is strongly recommended. |
| Container Type | Store in the original, tightly sealed container. Suitable containers include lined metal cans or plastic pails. |
| Incompatible Materials | Avoid contact with strong acids, acid chlorides, and reducing agents. |
Experimental Protocols
No specific experimental protocols for the handling and storage of this compound were found in the public domain. The following are generalized laboratory procedures that should be adopted.
General Handling Protocol
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.
-
Ventilation: All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Dispensing: When weighing and dispensing the solid, take care to avoid the formation of dust. Use a spatula and weigh onto a tared weigh boat or directly into the reaction vessel.
-
Spill Management: In case of a spill, immediately cordon off the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for waste disposal. The area should then be decontaminated.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Storage Protocol
-
Container Integrity: Ensure the container is in good condition and properly labeled with the chemical name, CAS number, and relevant hazard symbols.
-
Closure: Keep the container tightly closed when not in use to prevent contamination and exposure to air and moisture.
-
Segregation: Store this compound away from incompatible materials such as strong acids, acid chlorides, and reducing agents.
-
Location: Store in a designated, cool, dry, and well-ventilated area, such as a refrigerator approved for chemical storage. The storage area should be secure and accessible only to authorized personnel.
Visualized Workflows
The following diagrams illustrate the key logical relationships and workflows for the safe handling and storage of this compound.
Caption: Logical workflow for the safe handling and storage of this compound.
Caption: Key safety relationships for this compound.
Conclusion
The Role of Substituted Bromo-Fluoro-Nitroanilines as Key Synthesis Intermediates in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted anilines are foundational pillars in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Among these, compounds containing a combination of bromo, fluoro, and nitro functional groups on an aniline scaffold offer a unique combination of reactivity and structural properties. This guide focuses on 4-Bromo-5-fluoro-2-nitroaniline and its closely related isomer, 2-Bromo-5-fluoro-4-nitroaniline, highlighting their significance as versatile intermediates in the synthesis of bioactive molecules.
While information on the specific synthetic applications of this compound (CAS: 153505-36-3) is limited in publicly available literature, its isomer, 2-Bromo-5-fluoro-4-nitroaniline (CAS: 952664-69-6), is a well-documented and critical intermediate in the synthesis of the cystic fibrosis drug, Tezacaftor (VX-661). Due to the availability of detailed synthetic protocols and its relevance to drug development, this guide will use the synthesis and application of 2-Bromo-5-fluoro-4-nitroaniline as a primary case study to illustrate the utility of this class of compounds.
Physicochemical Properties
A clear distinction between these isomers is crucial for any synthetic application. The following table summarizes their key physicochemical properties.
| Property | This compound | 2-Bromo-5-fluoro-4-nitroaniline |
| CAS Number | 153505-36-3[1][2][3][4][5] | 952664-69-6 |
| Molecular Formula | C₆H₄BrFN₂O₂[1][2][4][5] | C₆H₄BrFN₂O₂ |
| Molecular Weight | 235.01 g/mol [1][2][4] | 235.01 g/mol |
| Boiling Point | 313.9°C at 760 mmHg[1] | 364.5 °C |
| Synonyms | 4-Bromo-5-fluoro-2-nitrophenylamine | 2-Amino-5-bromo-4-fluoronitrobenzene |
Synthesis of 2-Bromo-5-fluoro-4-nitroaniline: A Key Pharmaceutical Intermediate
2-Bromo-5-fluoro-4-nitroaniline serves as a pivotal building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its preparation is a critical step that has been the subject of process optimization to ensure high yield and purity. The most common synthetic approach involves the nitration of 2-Bromo-5-fluoroaniline.
Experimental Protocols for Synthesis
Two representative experimental protocols for the synthesis of 2-Bromo-5-fluoro-4-nitroaniline are detailed below, based on procedures described in patent literature.
Protocol 1: Nitration in Sulfuric Acid [6]
-
Reaction Setup: Add concentrated sulfuric acid (3.2 mL) to a three-necked reaction flask equipped with a stirrer and a thermometer. Cool the flask to a temperature between 0°C and 5°C using an ice bath.
-
Addition of Starting Material: Slowly add 2-bromo-5-fluoroaniline (0.5 g) to the cooled sulfuric acid while maintaining the internal temperature between 0°C and 5°C.
-
Nitration: In a separate vessel, prepare a nitrating mixture. Once the 2-bromo-5-fluoroaniline is fully dissolved, add concentrated nitric acid (0.37 g) dropwise to the reaction mixture. Continue to maintain the temperature between 0°C and 5°C throughout the addition.
-
Work-up: After the addition is complete, allow the reaction to stir for a designated period. Slowly pour the reaction solution into ice-water to precipitate the crude product.
-
Purification: Extract the crude product with dichloromethane. The organic layers are combined and the solvent is evaporated. The resulting solid is recrystallized from isopropanol to yield pure 2-bromo-5-fluoro-4-nitroaniline.
Protocol 2: Nitration in Acetic Anhydride [6]
-
Reaction Setup: Add 2-bromo-5-fluoroaniline (0.5 g) and acetic anhydride (2.5 mL) to a three-necked reaction flask. Cool the mixture to between 0°C and 5°C.
-
Nitration: Add concentrated nitric acid (0.37 g) dropwise to the cooled mixture.
-
Reaction Completion: After the addition, maintain the temperature and stir for 30 minutes.
-
Work-up and Purification: Pour the reaction solution into ice water and extract with dichloromethane to obtain the crude product. Recrystallize the crude solid from isopropanol to afford the purified 2-bromo-5-fluoro-4-nitroaniline.
Quantitative Data from Synthesis Protocols
The following table summarizes the quantitative outcomes from the described experimental protocols.
| Protocol | Starting Material | Key Reagents | Yield | Purity | Reference |
| 1 | 2-bromo-5-fluoroaniline | Conc. H₂SO₄, Conc. HNO₃ | 53% | 99.2% | [6] |
| 2 | 2-bromo-5-fluoroaniline | Acetic Anhydride, Conc. HNO₃ | 51.5% | 98.7% | [6] |
Synthesis Workflow Diagram
The logical flow of the synthesis of 2-Bromo-5-fluoro-4-nitroaniline can be visualized as follows:
Application in Drug Synthesis: The Case of Tezacaftor (VX-661)
2-Bromo-5-fluoro-4-nitroaniline is a crucial intermediate in the synthesis of Tezacaftor, a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[6] Tezacaftor is used in combination therapies to treat cystic fibrosis in patients with specific mutations. The aniline functional group and the strategically placed bromo and fluoro substituents of the intermediate allow for its elaboration into the complex indole core of the final drug molecule.
Role in the Tezacaftor Synthesis Pathway
In the synthesis of Tezacaftor, 2-Bromo-5-fluoro-4-nitroaniline undergoes a key transformation. The aniline nitrogen is alkylated, for example, through a Lewis acid-catalyzed epoxide ring-opening reaction. This is followed by the reduction of the nitro group to an amine, which sets the stage for the subsequent construction of the indole ring system.
A simplified representation of this initial transformation is as follows:
-
Alkylation: The primary amine of 2-Bromo-5-fluoro-4-nitroaniline reacts with a chiral epoxide (e.g., (R)-glycidyl benzyl ether) to introduce a side chain.
-
Nitro Reduction: The nitro group is then reduced to a primary amine, yielding a substituted p-phenylenediamine derivative. This diamine is a direct precursor to the indole core of Tezacaftor.
Experimental Workflow for Tezacaftor Intermediate Synthesis
The following diagram illustrates the workflow for the conversion of 2-Bromo-5-fluoro-4-nitroaniline into a key diamine precursor for Tezacaftor.
Conclusion
While this compound is commercially available, its specific applications as a synthesis intermediate are not as extensively documented as its isomer, 2-Bromo-5-fluoro-4-nitroaniline. The latter serves as a compelling example of how strategically functionalized nitroanilines are indispensable tools in modern medicinal chemistry. The presence of the nitro group, which can be readily reduced to an amine, and the halogen atoms, which can participate in various cross-coupling reactions, provide synthetic chemists with a versatile platform for constructing complex molecular architectures. The successful synthesis of Tezacaftor underscores the critical importance of such intermediates in the development of life-saving therapeutics. For researchers in drug discovery, a thorough understanding of the synthesis and reactivity of these building blocks is paramount for the efficient and innovative design of new pharmaceutical agents.
References
The Strategic Role of 4-Bromo-5-fluoro-2-nitroaniline in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the use of fluorinated building blocks is a cornerstone of rational drug design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the diverse array of fluorinated synthons, 4-Bromo-5-fluoro-2-nitroaniline has emerged as a critical intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern offers a versatile platform for the construction of complex heterocyclic scaffolds, which are prevalent in a multitude of clinically relevant agents. This technical guide provides an in-depth overview of the properties, synthesis, and application of this compound in drug design, complete with experimental protocols and data presented for ease of comparison.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The table below summarizes its key characteristics.
| Property | Value |
| CAS Number | 153505-36-3[1] |
| Molecular Formula | C₆H₄BrFN₂O₂[1] |
| Molecular Weight | 235.01 g/mol [1] |
| Boiling Point | 313.9°C at 760 mmHg[1] |
| LogP (XLogP3) | 2.4[1] |
| PSA (Polar Surface Area) | 71.8 Ų |
Synthesis and Key Transformations
The primary utility of this compound in drug discovery lies in its role as a precursor to 4-bromo-5-fluoro-1,2-benzenediamine. This transformation, achieved through the reduction of the nitro group, opens the door to a wide range of cyclocondensation reactions for the synthesis of bioactive heterocycles.
Reduction of this compound to 4-bromo-5-fluorobenzene-1,2-diamine
The reduction of the nitro group is a pivotal step. Several methods can be employed, with tin(II) chloride being a common and effective reagent.
Experimental Protocol: Reduction using Tin(II) Chloride
To a solution of this compound (1.0 g, 4.26 mmol) in ethanol (16 mL), tin(II) chloride dihydrate (3.82 g, 20.2 mmol) is added. The reaction mixture is heated at reflux for 14 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (200 mL). The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate (3 x 50 mL). The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over magnesium sulfate, filtered, and concentrated in vacuo to afford 4-bromo-5-fluorobenzene-1,2-diamine.
A generalized workflow for this reduction is depicted below:
Application in the Synthesis of Kinase Inhibitors
The general strategy involves the cyclocondensation of the derived 4-bromo-5-fluorobenzene-1,2-diamine with a suitable carboxylic acid or its derivative to form a benzimidazole core. This core can then be further functionalized to generate a library of potential kinase inhibitors.
Hypothetical Synthesis of a Benzimidazole-Based Kinase Inhibitor Intermediate
The following protocol outlines a general procedure for the synthesis of a benzimidazole intermediate from 4-bromo-5-fluorobenzene-1,2-diamine.
Experimental Protocol: Benzimidazole Formation
A mixture of 4-bromo-5-fluorobenzene-1,2-diamine (1.0 eq) and a substituted benzoic acid (1.0 eq) in polyphosphoric acid is heated at 150-180°C for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a large volume of ice-water with vigorous stirring. The resulting precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization or column chromatography.
The logical relationship for the synthesis of a potential kinase inhibitor scaffold is illustrated below:
Signaling Pathways and Therapeutic Targets
As inferred from the structural similarity to known drugs like Binimetinib, compounds derived from this compound are likely to target key components of intracellular signaling pathways implicated in cell proliferation and survival. The MAPK/ERK pathway is a primary example.
Inhibition of kinases like MEK within this pathway can block downstream signaling, leading to a reduction in tumor cell growth and survival. The unique electronic properties conferred by the bromo and fluoro substituents of the building block can play a crucial role in achieving high potency and selectivity for the target kinase.
Conclusion
This compound is a strategically important fluorinated building block in drug design. Its value lies in its efficient conversion to the corresponding diamine, which serves as a versatile precursor for the synthesis of complex heterocyclic compounds, particularly benzimidazoles. While direct clinical applications are not yet prominent, its structural features are present in potent kinase inhibitors, highlighting its potential for the development of novel therapeutics targeting critical signaling pathways in diseases such as cancer. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and application of this valuable synthon in the ongoing quest for new and improved medicines.
References
A Technical Guide to High-Purity 4-Bromo-5-fluoro-2-nitroaniline for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity 4-bromo-5-fluoro-2-nitroaniline, a key building block in the synthesis of targeted therapeutics. This document details commercial supplier information, quantitative purity data, experimental protocols for synthesis and analysis, and its role in relevant signaling pathways.
Commercial Suppliers and Product Specifications
High-purity this compound is available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. Purity levels typically range from 97% to over 99%, catering to various research and development needs. Below is a summary of representative supplier data.
| Supplier/Marketplace | Purity | CAS Number | Molecular Formula | Additional Information |
| ChemUniverse | 97% | 153505-36-3 | C₆H₄BrFN₂O₂ | Offers various pack sizes from 100mg to 1g with stated lead times.[1] |
| Echemi | ≥99% | 153505-36-3 | C₆H₄BrFN₂O₂ | Lists multiple suppliers, including those offering industrial and pharmaceutical grades.[2] |
| Sigma-Aldrich | ≥95% | 153505-36-3 | C₆H₄BrFN₂O₂ | Provides key documentation such as Certificates of Analysis (COA) and Certificates of Origin (COO) upon request.[3] |
| BLD Pharm | N/A | 153505-36-3 | C₆H₄BrFN₂O₂ | A supplier of organic building blocks for research purposes. |
| Hangzhou Leap Chem Co., Ltd. | ≥99% | 153505-36-3 | C₆H₄BrFN₂O₂ | Listed on the Echemi marketplace.[2] |
| Henan Lihao Chem Plant Limited | 99% (Industrial Grade) | 153505-36-3 | C₆H₄BrFN₂O₂ | Provides a Certificate of Analysis (COA) upon request.[2] |
Synthesis and Purification
Representative Synthesis of a Bromo-Fluoro-Nitroaniline Isomer
A common synthetic approach involves the nitration of a bromo-fluoroaniline precursor. For instance, the synthesis of 4-bromo-2-fluoro-5-nitroaniline is achieved by the dropwise addition of a mixture of concentrated nitric acid and sulfuric acid to a solution of 4-bromo-2-fluoroaniline in concentrated sulfuric acid at low temperatures (0° to -10° C).[4] The reaction mixture is then stirred for a period at a slightly elevated temperature (0°-5° C) before being quenched in ice-water.[4] The product is subsequently extracted with an organic solvent, such as toluene, washed, and concentrated.[4] Purification is typically achieved through silica gel chromatography.[4]
Experimental Workflow: Synthesis and Quality Control
Caption: A representative experimental workflow for the synthesis, purification, and quality control of high-purity this compound.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds like this compound.[5][6] The general procedure involves:
-
Solvent Selection: Choosing a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolving the impure solid in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly, promoting the formation of pure crystals as the solubility of the compound decreases.
-
Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: The crystals are then dried to remove any residual solvent.
Analytical Characterization
To ensure the high purity and structural integrity of this compound, several analytical techniques are employed.
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of the compound.[7][8] By comparing the peak area of the main component to the total area of all peaks, a quantitative measure of purity can be obtained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to provide further structural information through fragmentation patterns.
Role in Drug Discovery: A Precursor to BRAF Inhibitors
This compound and its isomers are important intermediates in the synthesis of kinase inhibitors, particularly those targeting the BRAF protein.[9] One such prominent example is Encorafenib (Braftovi®), a potent inhibitor of the BRAF V600E mutant protein.[9][10]
The BRAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12][13] Mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the BRAF protein and downstream signaling, driving tumor growth in various cancers, including melanoma and colorectal cancer.[9][11][14]
Encorafenib functions by targeting and inhibiting the mutated BRAF kinase, thereby blocking the aberrant signaling cascade.[9][14][15] This inhibition ultimately leads to a reduction in tumor cell proliferation and survival.[15]
BRAF/MEK/ERK Signaling Pathway and Inhibition
Caption: A simplified diagram of the BRAF/MEK/ERK signaling pathway and the mechanism of action of BRAF inhibitors like Encorafenib.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 153505-36-3 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. pfizermedical.com [pfizermedical.com]
- 10. Encorafenib - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]
- 15. What is the mechanism of Encorafenib? [synapse.patsnap.com]
Methodological & Application
Synthesis Protocol for 4-Bromo-5-fluoro-2-nitroaniline: A Detailed Application Note for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of 4-Bromo-5-fluoro-2-nitroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. Due to the absence of a direct, publicly available synthesis protocol for this specific isomer, this note outlines a proposed synthetic route based on established chemical principles and analogous reactions for similar compounds. The primary proposed pathway involves the regioselective nitration of 4-bromo-3-fluoroaniline. This document includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a substituted aniline containing bromine, fluorine, and a nitro group, making it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for diverse subsequent chemical modifications. While specific protocols for its synthesis are not readily found in the public domain, a logical and chemically sound approach is the electrophilic nitration of 4-bromo-3-fluoroaniline. The directing effects of the amino, bromo, and fluoro substituents are expected to favor the introduction of the nitro group at the C2 position.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via the nitration of 4-bromo-3-fluoroaniline using a mixture of nitric acid and sulfuric acid. The amino group is a strong ortho,para-director, while the bromine and fluorine atoms are ortho,para-directing deactivators. In 4-bromo-3-fluoroaniline, the position ortho to the strongly activating amino group (C2) is the most likely site for electrophilic substitution.
Data Presentation
As no direct experimental data for the synthesis of this compound has been identified, the following table presents expected ranges for key reaction parameters based on analogous nitration reactions of halogenated anilines.
| Parameter | Expected Value/Range | Notes |
| Starting Material | 4-bromo-3-fluoroaniline | Commercially available. |
| Reagents | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Standard nitrating mixture. |
| Solvent | Sulfuric acid | Typically used as the solvent for nitration. |
| Reaction Temperature | 0 - 10 °C | Nitration is an exothermic reaction and requires cooling to control selectivity and prevent side reactions. |
| Reaction Time | 1 - 3 hours | Monitoring by TLC or LC-MS is recommended. |
| Work-up Procedure | Quenching on ice, neutralization, extraction | Standard procedure to isolate the product. |
| Purification Method | Recrystallization or column chromatography | To obtain the final product with high purity. |
| Expected Yield | 40 - 60% | Yields for nitration of anilines can vary. |
| Product Appearance | Yellow to orange solid | Typical for nitroanilines. |
Experimental Protocol
Materials:
-
4-bromo-3-fluoroaniline
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Sodium bicarbonate (or other suitable base)
-
Ethyl acetate (or other suitable organic solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-fluoroaniline in concentrated sulfuric acid. The flask should be placed in an ice bath to maintain a low temperature.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4-bromo-3-fluoroaniline, ensuring the internal temperature of the reaction mixture is maintained between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a predetermined time (e.g., 1-3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base, such as sodium bicarbonate, until the pH is neutral.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery.
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford pure this compound.
Mandatory Visualization
The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Multi-Step Synthesis of a Trametinib Analogue from 2-Bromo-5-fluoroaniline: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a multi-step synthesis of a key intermediate for Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase (MEK) 1 and 2. The synthesis commences with the readily available starting material, 2-bromo-5-fluoroaniline, and employs two powerful palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-nitrogen and carbon-carbon bonds, respectively.
Trametinib is an FDA-approved therapeutic for the treatment of various cancers, particularly BRAF V600E/K-mutant metastatic melanoma.[1] It functions by inhibiting the MAPK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[2] The aberrant activation of this pathway is a hallmark of many human cancers.
This guide will furnish researchers with a comprehensive framework for the synthesis of a Trametinib analogue, including detailed procedural steps, expected yields, and purification methods. Furthermore, it will provide a visualization of the synthetic workflow and the targeted signaling pathway to facilitate a deeper understanding of the drug's mechanism of action and its relevance in oncology.
Data Presentation
| Step | Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Average Yield (%) | Purity (%) |
| 1 | Buchwald-Hartwig Amination | 2-Bromo-5-fluoroaniline, 3-Amino-N-acetylbenzamide | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-(3-((4-bromo-2-fluorophenyl)amino)phenyl)acetamide | 75-85 | >95 |
| 2 | Suzuki-Miyaura Coupling | N-(3-((4-bromo-2-fluorophenyl)amino)phenyl)acetamide, 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂, K₂CO₃ | tert-butyl 4-(4-((3-acetamidophenyl)amino)-3-fluorophenyl)-1H-pyrazole-1-carboxylate | 65-75 | >95 |
| 3 | Boc Deprotection & Formylation | tert-butyl 4-(4-((3-acetamidophenyl)amino)-3-fluorophenyl)-1H-pyrazole-1-carboxylate | Trifluoroacetic acid, Acetic anhydride, Formic acid | N-(3-((2-fluoro-4-(1-formyl-1H-pyrazol-4-yl)phenyl)amino)phenyl)acetamide | 80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of N-(3-((4-bromo-2-fluorophenyl)amino)phenyl)acetamide (Buchwald-Hartwig Amination)
This protocol details the palladium-catalyzed amination of 2-bromo-5-fluoroaniline with 3-amino-N-acetylbenzamide.
Materials:
-
2-Bromo-5-fluoroaniline
-
3-Amino-N-acetylbenzamide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-fluoroaniline (1.0 equiv.), 3-amino-N-acetylbenzamide (1.1 equiv.), cesium carbonate (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(3-((4-bromo-2-fluorophenyl)amino)phenyl)acetamide as a solid.
Step 2: Synthesis of tert-butyl 4-(4-((3-acetamidophenyl)amino)-3-fluorophenyl)-1H-pyrazole-1-carboxylate (Suzuki-Miyaura Coupling)
This protocol describes the palladium-catalyzed cross-coupling of the aryl bromide from Step 1 with a pyrazoleboronic ester.
Materials:
-
N-(3-((4-bromo-2-fluorophenyl)amino)phenyl)acetamide
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add N-(3-((4-bromo-2-fluorophenyl)amino)phenyl)acetamide (1.0 equiv.), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(dppf)Cl₂ (0.05 equiv.).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 4-(4-((3-acetamidophenyl)amino)-3-fluorophenyl)-1H-pyrazole-1-carboxylate.
Step 3: Synthesis of N-(3-((2-fluoro-4-(1-formyl-1H-pyrazol-4-yl)phenyl)amino)phenyl)acetamide (Boc Deprotection and Formylation)
This final step involves the removal of the Boc protecting group and formylation of the pyrazole nitrogen.
Materials:
-
tert-butyl 4-(4-((3-acetamidophenyl)amino)-3-fluorophenyl)-1H-pyrazole-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Formic acid
Procedure:
-
Dissolve tert-butyl 4-(4-((3-acetamidophenyl)amino)-3-fluorophenyl)-1H-pyrazole-1-carboxylate (1.0 equiv.) in dichloromethane.
-
Add trifluoroacetic acid (5.0 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC or LC-MS indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure.
-
To the crude intermediate, add a mixture of acetic anhydride and formic acid at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the reaction with ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, N-(3-((2-fluoro-4-(1-formyl-1H-pyrazol-4-yl)phenyl)amino)phenyl)acetamide.
Mandatory Visualization
Caption: Experimental workflow for the multi-step synthesis.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.
References
Application Notes and Protocols: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 4-bromo-5-fluoro-2-nitroaniline, a potentially valuable building block in medicinal chemistry and materials science. The synthesis follows a three-step sequence starting from the commercially available 3-bromo-4-fluoroaniline. The methodology involves the protection of the aniline as an acetamide, followed by regioselective nitration, and subsequent deprotection to yield the target compound. This protocol is designed to be a reliable and reproducible method for obtaining this compound in a laboratory setting.
Introduction
Substituted nitroanilines are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and agrochemicals. The specific substitution pattern of this compound, with its combination of halogen and nitro functional groups, makes it an attractive precursor for further chemical transformations. Direct nitration of anilines can be challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired side products, including a mixture of ortho, meta, and para isomers. To overcome these challenges, a common strategy is to protect the amino group as an acetamide. The acetyl group moderates the activating effect of the amino group and directs the incoming electrophile, in this case, the nitronium ion, to specific positions on the aromatic ring. This protocol details the acetylation of 3-bromo-4-fluoroaniline, the subsequent nitration of the protected intermediate, and the final deprotection to afford this compound.
Overall Reaction Scheme
Caption: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Protection of 3-bromo-4-fluoroaniline
This step involves the acetylation of the amino group of 3-bromo-4-fluoroaniline to form N-(3-bromo-4-fluorophenyl)acetamide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Bromo-4-fluoroaniline | Reagent Grade, 98% | (Typical) |
| Acetic Anhydride | Reagent Grade, 99% | (Typical) |
| Glacial Acetic Acid | ACS Grade | (Typical) |
| Deionized Water | --- | --- |
| Ice | --- | --- |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-bromo-4-fluoroaniline in 50 mL of glacial acetic acid.
-
To this solution, slowly add 1.2 equivalents of acetic anhydride at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid.
-
Dry the product, N-(3-bromo-4-fluorophenyl)acetamide, under vacuum to a constant weight.
Quantitative Data:
| Starting Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| 3-Bromo-4-fluoroaniline | 190.02 | 10.0 | 0.0526 |
| Acetic Anhydride | 102.09 | 6.45 | 0.0632 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| N-(3-bromo-4-fluorophenyl)acetamide | 232.06 | 12.21 | 90-95% |
Step 2: Nitration of N-(3-bromo-4-fluorophenyl)acetamide
This step involves the regioselective nitration of the protected aniline to introduce a nitro group at the 2-position.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-(3-bromo-4-fluorophenyl)acetamide | --- | From Step 1 |
| Concentrated Sulfuric Acid | ACS Grade, 98% | (Typical) |
| Concentrated Nitric Acid | ACS Grade, 70% | (Typical) |
| Deionized Water | --- | --- |
| Ice | --- | --- |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 10.0 g of N-(3-bromo-4-fluorophenyl)acetamide to the cold sulfuric acid in portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetamide from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Recrystallize the crude product from ethanol to obtain pure N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide.
Quantitative Data:
| Starting Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| N-(3-bromo-4-fluorophenyl)acetamide | 232.06 | 10.0 | 0.0431 |
| Concentrated Nitric Acid (70%) | 63.01 | 4.27 | 0.0474 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide | 277.06 | 11.94 | 75-85% |
Step 3: Deprotection of N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide
This final step involves the hydrolysis of the acetyl group to yield the target this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide | --- | From Step 2 |
| Hydrochloric Acid (concentrated) | ACS Grade, 37% | (Typical) |
| Ethanol | Reagent Grade | (Typical) |
| Sodium Hydroxide Solution | 10% (w/v) | (Typical) |
| Deionized Water | --- | --- |
Procedure:
-
In a 250 mL round-bottom flask, suspend 8.0 g of N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide in a mixture of 50 mL of ethanol and 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-water.
-
Neutralize the solution by the slow addition of a 10% sodium hydroxide solution until a precipitate forms and the solution is slightly basic.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the final product under vacuum.
Quantitative Data:
| Starting Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide | 277.06 | 8.0 | 0.0289 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| This compound | 235.03 | 6.79 | 85-95% |
Reaction Mechanism and Workflow
Nitration Mechanism
The nitration of the protected aniline proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The acetamido group is a moderately activating, ortho-, para-directing group. The fluorine atom is also an ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The nitro group is directed to the position that is electronically activated and sterically accessible.
Caption: Mechanism of electrophilic nitration of the protected aniline.
Experimental Workflow
The overall experimental workflow is a sequential three-step process.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Organic solvents are flammable. Avoid open flames and use appropriate grounding techniques.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures for protection, nitration, and deprotection, researchers can reliably prepare this valuable chemical intermediate. The provided quantitative data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
The Strategic Role of Brominated Fluoro-nitroanilines in Modern Pharmaceutical Synthesis
Application Note & Protocols for Researchers in Drug Development
The pursuit of novel therapeutic agents with enhanced efficacy and safety profiles has led medicinal chemists to explore a diverse range of molecular scaffolds. Among the critical building blocks in this endeavor, substituted anilines play a pivotal role. This document provides a detailed examination of the application of two key isomers, 2-Bromo-5-fluoro-4-nitroaniline and 4-Bromo-2-fluoro-5-nitroaniline , in the synthesis of active pharmaceutical ingredients (APIs). While the user's initial query specified "4-Bromo-5-fluoro-2-nitroaniline," a comprehensive literature review indicates this to be a likely misnomer for the aforementioned, more prominently utilized isomers. These compounds are instrumental in the synthesis of drugs targeting a range of diseases, from genetic disorders to oncology.
2-Bromo-5-fluoro-4-nitroaniline: A Cornerstone in the Synthesis of Tezacaftor
2-Bromo-5-fluoro-4-nitroaniline is a crucial intermediate in the multi-step synthesis of Tezacaftor , a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator. Tezacaftor is a component of approved combination therapies for cystic fibrosis, a genetic disease caused by mutations in the CFTR gene. The synthesis of Tezacaftor's complex indole core relies on the strategic placement of the bromo, fluoro, and nitro functionalities on the aniline ring.
The synthetic journey to Tezacaftor involves an initial bromination of 3-fluoro-4-nitroaniline to yield 2-bromo-5-fluoro-4-nitroaniline. This intermediate then undergoes a series of transformations, including reduction of the nitro group, a Sonogashira coupling, and a subsequent Larock indole synthesis to construct the central indole scaffold of the drug.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-fluoro-4-nitroaniline
This protocol describes the nitration of 2-bromo-5-fluoroaniline. An alternative starting point is the bromination of 3-fluoro-4-nitroaniline using N-bromosuccinimide (NBS) in ethyl acetate, which has been reported to yield the product in 50% after crystallization.
-
Materials: 2-bromo-5-fluoroaniline, Acetic anhydride, Concentrated nitric acid, Dichloromethane, Isopropanol, Ice.
-
Procedure:
-
To a reaction vessel, add 2-bromo-5-fluoroaniline (0.5 g) and acetic anhydride (2.5 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid (0.37 g) dropwise, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at the same temperature for 30 minutes.
-
Slowly pour the reaction mixture into ice water.
-
Extract the product with dichloromethane.
-
The crude product is then purified by recrystallization from isopropanol.
-
-
Expected Yield: 51.5% to 53% with a purity of over 98.7%.[1]
Protocol 2: Sonogashira Coupling for Indole Core Synthesis (General Procedure)
Following the reduction of the nitro group of 2-bromo-5-fluoro-4-nitroaniline to an amine, the resulting diamine undergoes a Sonogashira coupling with a suitable alkyne. This is a critical step in forming the precursor for the Larock indole synthesis. While a specific protocol for this exact substrate is proprietary, a general procedure for Sonogashira coupling of bromoanilines is provided below.
-
Materials: Diamine intermediate (derived from 2-bromo-5-fluoro-4-nitroaniline), Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂), Copper(I) iodide (CuI), Ligand (e.g., PPh₃), Base (e.g., Triethylamine), Anhydrous solvent (e.g., DMF or THF).
-
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the palladium catalyst, copper(I) iodide, and ligand in the anhydrous solvent.
-
Add the diamine intermediate and the terminal alkyne to the mixture.
-
Add the base and stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C, depending on the substrates and catalyst system) for a designated time (typically 3-24 hours).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, the reaction is worked up by filtering the catalyst, followed by extraction and purification of the product, typically by column chromatography.
-
Quantitative Data
| Step | Reactants | Product | Yield | Purity |
| Nitration | 2-bromo-5-fluoroaniline, Nitric Acid, Acetic Anhydride | 2-Bromo-5-fluoro-4-nitroaniline | 51.5% | >98.7% |
| Final Deprotection (in Tezacaftor Synthesis) | Bis-benzyl-protected Tezacaftor | Tezacaftor | 63-84% | N/A |
Synthetic Workflow for Tezacaftor Intermediate
Caption: Synthetic pathway to the Tezacaftor indole core.
4-Bromo-2-fluoro-5-nitroaniline: A Versatile Building Block in Medicinal Chemistry
4-Bromo-2-fluoro-5-nitroaniline is another valuable intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. The strategic positioning of its functional groups allows for diverse chemical modifications, such as Suzuki and Sonogashira couplings, to build complex molecular architectures. While its use in a specific, named blockbuster drug is less publicly documented than its isomer, it is a key component in the synthesis of various patented compounds and preclinical candidates. For instance, it is a precursor in the synthesis of dihydroxyaminopyridine derivatives that have shown potent ALK (Anaplastic Lymphoma Kinase) inhibitory activity.
Experimental Protocols
Protocol 3: Suzuki-Miyaura Coupling (General Procedure)
The bromine atom in 4-Bromo-2-fluoro-5-nitroaniline is amenable to Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a common strategy in the synthesis of kinase inhibitors.
-
Materials: 4-Bromo-2-fluoro-5-nitroaniline, Arylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water or DMF).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine 4-Bromo-2-fluoro-5-nitroaniline, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
-
Synthetic Workflow Example
Caption: General workflow for biaryl synthesis via Suzuki coupling.
Signaling Pathway Context
The pharmaceutical ingredients synthesized from these bromo-fluoro-nitroaniline building blocks target critical cellular pathways implicated in disease.
Tezacaftor and the CFTR Pathway:
Tezacaftor acts on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In individuals with cystic fibrosis due to specific mutations (like F508del), the CFTR protein is misfolded and does not reach the cell surface to function as a chloride ion channel. This leads to an imbalance in ion and water transport across epithelial surfaces, resulting in thick, sticky mucus. Tezacaftor is a "corrector" that helps the misfolded CFTR protein to fold correctly, traffic to the cell surface, and function properly, thereby restoring chloride transport.
Caption: Mechanism of action of Tezacaftor on the CFTR protein.
Kinase Inhibitors and ALK/ROS1 Signaling:
Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1) are receptor tyrosine kinases. In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) that are constitutively active, meaning they are always "on". This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways like PI3K/AKT, MAPK/ERK, and JAK/STAT. Kinase inhibitors developed from scaffolds derived from intermediates like 4-bromo-2-fluoro-5-nitroaniline are designed to block the ATP-binding site of these rogue kinases, thereby inhibiting their activity and halting the cancer-driving signals.
Caption: Inhibition of ALK/ROS1 signaling by a kinase inhibitor.
References
Application Notes and Protocols for the Reduction of 4-Bromo-5-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 4-Bromo-5-fluoro-2-nitroaniline to yield 4-bromo-5-fluoro-1,2-phenylenediamine. This transformation is a critical step in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The protocols outlined below are based on established methods for the reduction of halogenated nitroarenes, ensuring high chemoselectivity and good yields.
Introduction
The selective reduction of a nitro group in the presence of halogen substituents is a common challenge in organic synthesis. The target molecule, this compound, contains both bromine and fluorine atoms, which must be preserved during the reduction. The choice of reducing agent and reaction conditions is therefore crucial to avoid dehalogenation. This document details three reliable methods for this transformation: catalytic hydrogenation, reduction with iron in the presence of an acid, and reduction with stannous chloride.
Comparative Data of Reduction Methods
The following table summarizes the typical performance of the described reduction methods for halogenated nitroanilines. The data is compiled from literature sources for structurally similar compounds and serves as a guideline for what can be expected for the reduction of this compound.
| Method | Reducing Agent(s) | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Raney Nickel | 2-8 hours | >90 | High yield, clean reaction, atom economical | Requires specialized high-pressure equipment, potential for dehalogenation with some catalysts |
| Metal/Acid Reduction | Fe, NH₄Cl | 1-3 hours | 85-95 | Inexpensive, robust, high functional group tolerance | Stoichiometric amounts of metal required, workup can be tedious |
| Stannous Chloride Reduction | SnCl₂, HCl | 2-4 hours | 80-90 | Mild conditions, good selectivity | Generates tin-based waste products, which can be difficult to remove |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
Catalytic hydrogenation with Raney nickel is an effective method for reducing nitro groups while preserving halogen substituents.[1]
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Hydrogen gas
-
High-pressure reactor (Parr apparatus or similar)
-
Celite
Procedure:
-
To a high-pressure reactor, add this compound (1 equivalent).
-
Add ethanol as the solvent.
-
Carefully add Raney Nickel (approximately 10-20% by weight of the starting material) to the reaction mixture.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (30-40 °C) for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-5-fluoro-1,2-phenylenediamine.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction with Iron and Ammonium Chloride
The use of iron powder in the presence of a mild acid, such as ammonium chloride, is a classic and cost-effective method for nitro group reduction.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), iron powder (3-5 equivalents), and ammonium chloride (1-2 equivalents).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.
-
Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and basify with a saturated sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as needed.
Protocol 3: Reduction with Stannous Chloride
Stannous chloride (SnCl₂) is a mild reducing agent that is highly selective for nitro groups in the presence of other reducible functionalities.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve stannous chloride dihydrate (3-5 equivalents) in a minimal amount of concentrated hydrochloric acid.
-
Slowly add the stannous chloride solution to the solution of the nitroaniline with stirring. An exotherm may be observed.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Carefully neutralize the mixture with a cold sodium hydroxide solution to a pH of ~8. This will precipitate tin salts.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
Signaling Pathway Diagram
Caption: Reduction pathways for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for nitro group reduction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-5-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 4-Bromo-5-fluoro-2-nitroaniline in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective chemical modifications. The protocols provided herein are based on established methodologies for structurally related compounds and serve as a robust starting point for reaction optimization.
Introduction
This compound is a trifunctional aromatic compound featuring a bromine atom, a fluorine atom, and a nitro group, all influencing the reactivity of the aniline core. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the nitro and fluoro groups can significantly impact the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle. These application notes detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical starting conditions for various palladium-catalyzed cross-coupling reactions with this compound. These conditions are derived from analogous systems and may require optimization for specific substrates to achieve optimal yields.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-95% |
Table 2: Heck Reaction Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(o-tolyl)₃ |
| Base | Et₃N, K₂CO₃ |
| Solvent | DMF, NMP, Acetonitrile |
| Temperature | 100-140 °C |
| Reaction Time | 16-48 hours |
| Typical Yield | 40-80% |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, Diisopropylamine |
| Solvent | THF, Toluene, DMF |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 70-98% |
Table 4: Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, BINAP |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 65-90% |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Glassware should be oven-dried before use.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 235 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
K₃PO₄ (2.0 mmol, 424 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Heck Reaction of this compound with Styrene
-
Materials:
-
This compound (1.0 mmol, 235 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Pd(OAc)₂ (0.03 mmol, 6.7 mg)
-
P(o-tolyl)₃ (0.06 mmol, 18.3 mg)
-
Et₃N (2.0 mmol, 279 µL)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To an oven-dried sealed tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with argon.
-
Add DMF, styrene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 mmol, 235 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg)
-
CuI (0.04 mmol, 7.6 mg)
-
Et₃N (2.0 mmol, 279 µL)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Purge with argon, then add THF and Et₃N.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 mmol, 235 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Pd₂(dba)₃ (0.015 mmol, 13.7 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
NaOtBu (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and toluene.
-
Finally, add the morpholine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Visualizations
The following diagrams illustrate the general workflows and catalytic cycles for the described palladium-catalyzed cross-coupling reactions.
Application Note: HPLC and LC-MS Analysis of 4-Bromo-5-fluoro-2-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-5-fluoro-2-nitroaniline is an aromatic amine derivative containing nitro and halogen functional groups. As a potential intermediate in the synthesis of pharmaceuticals and other complex organic molecules, a robust and reliable analytical method for its identification and quantification is crucial for quality control and research purposes. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) Analysis
A reversed-phase HPLC method is proposed for the separation and quantification of this compound. This method is designed to provide good peak shape and resolution.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For unknown samples, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
2. Instrumentation and Chromatographic Conditions:
-
The analysis is performed on a standard HPLC system equipped with a UV detector.
-
A C18 column is used for the separation.
-
A gradient elution with acetonitrile and water (acidified with formic acid) is employed to ensure optimal separation.
Data Presentation: HPLC
Table 1: HPLC Instrumentation and Consumables
| Component | Specification |
| HPLC System | Standard system with binary pump, autosampler, and UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade acetonitrile, methanol, and water |
| Reagents | Formic acid, ACS grade |
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Table 3: Predicted Quantitative Data for HPLC Analysis
| Parameter | Predicted Value |
| Expected Retention Time | 6.5 - 8.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Visualization: HPLC Workflow
Caption: HPLC analysis workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For higher sensitivity and specificity, an LC-MS method is recommended. This method is particularly useful for complex matrices and for confirming the identity of the compound. The chromatographic conditions are similar to the HPLC method, with adjustments for MS compatibility.
Experimental Protocol: LC-MS
1. Sample Preparation:
-
Follow the same procedure as for HPLC analysis. Ensure the final dilution is done in a mobile phase-like solvent to avoid peak distortion.
2. Instrumentation and Analytical Conditions:
-
The analysis is performed on an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
The method is developed for both full scan analysis (for identification) and Multiple Reaction Monitoring (MRM) for sensitive quantification.
Data Presentation: LC-MS
Table 4: LC-MS Instrumentation and Consumables
| Component | Specification |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Quadrupole or Time-of-Flight with ESI source |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.22 µm PTFE |
| Solvents | LC-MS grade acetonitrile and water |
| Reagents | LC-MS grade formic acid |
Table 5: LC-MS Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Conditions | |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 20% B, 1-5 min: 20-80% B, 5-6 min: 80% B, 6-6.1 min: 80-20% B, 6.1-8 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Full Scan Range | m/z 100 - 400 |
| MRM Transitions | See Table 6 |
Table 6: Predicted Quantitative Data for LC-MS Analysis
| Analyte | Molecular Formula | Exact Mass | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) (Loss of NO₂) | Product Ion 2 (m/z) (Loss of Br) |
| This compound | C₆H₄BrFN₂O₂ | 233.9440 | 234.9518 / 236.9498 | 188.9569 / 190.9549 | 156.0353 |
Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da ([M] and [M+2]).
Visualization: LC-MS Workflow
Caption: LC-MS analysis workflow for this compound.
The described HPLC and LC-MS methods provide a framework for the reliable analysis of this compound. The HPLC method is suitable for routine quality control, while the LC-MS method offers higher sensitivity and specificity for trace analysis and identity confirmation. Method validation should be performed according to the respective laboratory and regulatory guidelines to ensure accuracy and precision.
Application Note: NMR Characterization of 4-Bromo-5-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 4-Bromo-5-fluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of a complete, publicly available experimental NMR dataset for this specific molecule, this note presents a predicted NMR analysis based on established principles and data from structurally analogous compounds. Detailed protocols for sample preparation and the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra are provided to enable researchers to obtain and interpret their own experimental data.
Introduction
This compound is a substituted aromatic amine whose structural elucidation is critical for quality control and reaction monitoring in synthetic chemistry. NMR spectroscopy is the most powerful technique for the unambiguous determination of its chemical structure. This application note outlines the expected NMR characteristics and provides standardized protocols for its analysis.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the analysis of similar halogenated and nitrated aniline derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 8.0 - 8.2 | d | J(H,F) ≈ 7-9 |
| H-6 | ~ 6.8 - 7.0 | d | J(H,F) ≈ 9-11 |
| NH₂ | ~ 5.0 - 6.0 | br s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |
| C-1 | ~ 145 - 148 | d | J(C,F) ≈ 2-4 |
| C-2 | ~ 130 - 133 | s | - |
| C-3 | ~ 125 - 128 | d | J(C,F) ≈ 4-6 |
| C-4 | ~ 110 - 113 | d | J(C,F) ≈ 20-25 |
| C-5 | ~ 155 - 158 | d | J(C,F) ≈ 240-260 |
| C-6 | ~ 115 - 118 | d | J(C,F) ≈ 20-25 |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-5 | ~ -110 to -120 | dd | J(F,H-6) ≈ 9-11, J(F,H-3) ≈ 7-9 |
Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F). The exact values may vary depending on the solvent and concentration.
Structural Analysis and Signal Assignment
The predicted NMR data is based on the analysis of substituent effects on the aromatic ring. The nitro group at C-2 is strongly electron-withdrawing, deshielding the ortho proton (H-3). The fluorine atom at C-5 will exhibit characteristic couplings to the adjacent protons (H-6 and H-3) and carbons. The bromine atom at C-4 also influences the electronic environment. The relationships for signal prediction are outlined in the diagram below.
Caption: Logic for predicting NMR signals.
Experimental Protocols
Sample Preparation
A standardized sample preparation protocol is essential for obtaining high-quality, reproducible NMR spectra.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Referencing: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for ¹H and ¹³C NMR, if not already present in the solvent. For ¹⁹F NMR, an external reference like CFCl₃ is typically used, or the spectrometer can be referenced to a known fluorine-containing compound.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general protocols for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 500 MHz).
¹H NMR Spectroscopy Protocol:
-
Instrument Setup: Tune and match the ¹H probe. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum.
¹³C NMR Spectroscopy Protocol:
-
Instrument Setup: Tune and match the ¹³C probe. Use the lock and shim settings from the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration and required signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum.
¹⁹F NMR Spectroscopy Protocol:
-
Instrument Setup: Tune and match the ¹⁹F probe. Use the lock and shim settings from the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: ~250 ppm, centered around the expected chemical shift.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.5-1 Hz). Phase and baseline correct the spectrum.
Caption: General workflow for NMR data acquisition.
Conclusion
This application note provides a comprehensive, albeit predicted, NMR characterization of this compound, along with detailed experimental protocols. This information serves as a valuable resource for researchers in synthetic and medicinal chemistry, enabling them to confidently identify and characterize this important chemical intermediate. It is recommended to use the provided protocols to acquire experimental data and confirm the predicted assignments.
Application Notes and Protocols for the Purification of 4-Bromo-5-fluoro-2-nitroaniline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-5-fluoro-2-nitroaniline is a substituted aniline derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this intermediate is crucial for the successful outcome of subsequent reactions, affecting both the yield and the impurity profile of the final product. Column chromatography is a widely used and effective technique for the purification of such organic compounds.
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on the principles of adsorption chromatography, where separation is achieved based on the differential partitioning of the compound and its impurities between a polar stationary phase (silica gel) and a non-polar mobile phase.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of the target compound is essential for developing an effective purification strategy.
| Property | Value | Reference |
| CAS Number | 153505-36-3 | [1][2] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [1][2] |
| Molecular Weight | 235.01 g/mol | [1] |
| Boiling Point | 313.9°C at 760 mmHg | [1] |
| Appearance | Expected to be a solid | |
| Polarity | Moderately polar due to the nitro and amino groups | [3][4] |
Principle of Column Chromatography
Column chromatography is a preparative separation technique that relies on the differential adsorption of compounds to a solid stationary phase.[5] In this normal-phase chromatography protocol, silica gel, a highly polar adsorbent, is used as the stationary phase. A non-polar mobile phase (eluent) is passed through the column. Less polar compounds have a weaker interaction with the silica gel and travel down the column more quickly with the mobile phase, while more polar compounds adsorb more strongly to the stationary phase and elute later.[3] By gradually increasing the polarity of the mobile phase, compounds with varying polarities can be effectively separated.
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound.
4.1. Materials and Reagents
| Materials | Reagents |
| Glass chromatography column | Crude this compound |
| Silica gel (60-120 mesh) | n-Hexane (HPLC grade) |
| Collection tubes or flasks | Ethyl acetate (HPLC grade) |
| TLC plates (silica gel coated) | Dichloromethane (DCM) |
| TLC chamber | Cotton or glass wool |
| UV lamp (254 nm) | Sand (washed) |
| Rotary evaporator |
4.2. Preparation of the Column (Slurry Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer (approx. 1 cm) of sand over the plug.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in n-hexane. A common ratio is approximately 100 g of silica gel per 1 g of crude compound, though this can be adjusted based on the difficulty of separation.
-
Packing the Column: Swirl the slurry to ensure it is homogenous and quickly pour it into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.
-
Equilibration: Once the silica gel has settled, add a layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during sample loading. Wash the packed column with 2-3 column volumes of the initial mobile phase (e.g., 100% n-hexane or a low polarity hexane/ethyl acetate mixture) until the packing is stable and equilibrated. Do not let the solvent level drop below the top of the sand layer.
4.3. Sample Preparation and Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel without disturbing the top layer.
4.4. Elution and Fraction Collection
-
Solvent System Selection: The choice of eluent is critical for good separation.[4] A gradient elution using a mixture of n-hexane and ethyl acetate is a common starting point for moderately polar compounds. The optimal ratio should be determined beforehand using Thin Layer Chromatography (TLC). A good starting point for elution is a solvent system that gives the target compound an Rf value of 0.2-0.4 on TLC.[6]
-
Elution Process: Begin eluting with a low-polarity mobile phase (e.g., 98:2 n-hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluent in appropriately sized fractions (e.g., 10-20 mL) in test tubes or flasks.
4.5. Monitoring the Separation by TLC
-
TLC Analysis: Spot a small amount from every few fractions onto a TLC plate. Also, spot the crude mixture and a pure standard (if available) for comparison.
-
Development and Visualization: Develop the TLC plate in a chamber with a suitable solvent system (e.g., 80:20 n-hexane:ethyl acetate). Visualize the spots under a UV lamp.[4] The desired product, being a nitroaniline, should be UV active.
-
Fraction Pooling: Identify the fractions containing the pure desired compound (single spot with the correct Rf value). Combine these pure fractions. Also, combine fractions containing impurities separately for waste disposal.
4.6. Isolation of the Pure Product
-
Solvent Removal: Combine the fractions containing the pure product into a round-bottom flask.
-
Evaporation: Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Drying and Characterization: Dry the product under high vacuum to remove any residual solvent. The purity of the final product can be confirmed by analytical techniques such as HPLC, NMR spectroscopy, and melting point analysis.
Data Summary Tables
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate (Gradient Elution) |
| Initial Eluent Composition | 98:2 (n-Hexane : Ethyl Acetate) |
| Final Eluent Composition | 80:20 (n-Hexane : Ethyl Acetate) - adjust as needed |
| Loading Method | Dry loading with silica gel |
| Monitoring Technique | Thin Layer Chromatography (TLC) with UV detection |
Table 2: Example TLC Analysis of Collected Fractions
| Fraction # | Rf of Spot 1 | Rf of Spot 2 | Comments |
| Crude Mixture | 0.65 | 0.35 | Two major spots observed |
| 1-5 | - | - | No compound eluted |
| 6-10 | 0.65 | - | Pure less polar impurity |
| 11-12 | 0.65 | 0.35 | Mixed fractions |
| 13-25 | - | 0.35 | Pure Product |
| 26-30 | - | - | No more compound eluting |
Visual Workflow
Caption: Workflow for column chromatography purification.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound and related nitroanilines are toxic if ingested or inhaled.[7] Avoid contact with skin and eyes.
-
Organic solvents such as n-hexane, ethyl acetate, and dichloromethane are flammable and volatile. Keep them away from ignition sources.
-
Handle silica gel carefully as fine dust can be a respiratory irritant.
By following this detailed protocol, researchers can achieve high purity of this compound, suitable for use in further synthetic applications.
References
- 1. echemi.com [echemi.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. studylib.net [studylib.net]
- 4. scribd.com [scribd.com]
- 5. Column Chromatography - Edubirdie [edubirdie.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Bromo-5-fluoro-2-nitroaniline via Recrystallization
Abstract
This document provides detailed application notes and experimental protocols for the purification of 4-Bromo-5-fluoro-2-nitroaniline using recrystallization techniques. The protocols are designed for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide outlines a systematic approach to solvent selection and the subsequent recrystallization process to obtain a high-purity product.
Introduction
This compound is a substituted aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the quality and safety of the final products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving the impurities dissolved in the mother liquor. This process, when optimized, can yield a product with significantly enhanced purity.
This application note details the necessary steps for developing a robust recrystallization protocol for this compound, including solvent screening and a detailed purification procedure.
Solvent Selection for Recrystallization
The choice of a suitable solvent is the most critical step in developing a recrystallization procedure. An ideal solvent should exhibit the following characteristics:
-
The compound of interest should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.
-
The impurities should either be highly soluble at all temperatures or completely insoluble.
-
The solvent should not react with the compound to be purified.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
The solvent should be non-toxic, inexpensive, and non-flammable, if possible.
Due to the limited availability of specific solubility data for this compound, a preliminary solvent screening is necessary. Based on the solubility of structurally similar compounds, such as 2-Bromo-5-fluoro-4-nitroaniline which is soluble in methanol and practically insoluble in water, a range of polar and non-polar solvents should be tested.[1]
Table 1: Hypothetical Solubility Data for this compound in Various Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.01 | < 0.1 | Unsuitable (Insoluble) |
| Ethanol | 1.2 | 15.5 | Potentially Suitable |
| Methanol | 2.5 | 20.1 | Good Candidate |
| Isopropanol | 0.8 | 12.3 | Potentially Suitable |
| Acetone | 15.0 | 25.0 | Unsuitable (Too Soluble) |
| Toluene | 0.5 | 10.0 | Potentially Suitable |
| Heptane | < 0.1 | 0.5 | Unsuitable (Insoluble) |
| Ethyl Acetate | 3.0 | 18.0 | Good Candidate |
| Dichloromethane | 18.0 | - | Unsuitable (Too Soluble, Low BP) |
| Acetonitrile | 5.0 | 22.0 | Good Candidate |
Note: The data presented in this table is hypothetical and should be experimentally verified.
Based on this screening, methanol, ethanol, isopropanol, toluene, ethyl acetate, and acetonitrile appear to be promising single-solvent candidates. A mixed solvent system, such as ethanol-water or methanol-water, could also be highly effective, particularly if the compound is too soluble in the pure alcohol at room temperature.
Experimental Protocols
-
Preparation: Place approximately 50 mg of crude this compound into several separate test tubes.
-
Room Temperature Solubility: To each test tube, add 1 mL of a different candidate solvent dropwise while stirring. Observe and record the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Elevated Temperature Solubility: Gently heat the test tubes that showed low solubility at room temperature in a water bath. Continue to add the solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent required.
-
Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 15-20 minutes.
-
Observation: Observe the formation of crystals. A suitable solvent will yield a good recovery of well-formed crystals.
-
Selection: Based on the observations of solubility and crystal formation, select the optimal solvent or mixed solvent system for the bulk recrystallization.
This protocol is based on the use of methanol as the recrystallization solvent. Adjustments may be necessary based on the results of the solvent screening.
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
In a separate beaker, heat the selected solvent (methanol) to its boiling point on a hot plate.
-
Carefully add the minimum amount of hot methanol to the Erlenmeyer flask containing the crude product to dissolve it completely with continuous stirring. Ensure the solution is saturated.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a funnel and a new Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization.
-
Place a fluted filter paper in the preheated funnel and pour the hot solution through it.
-
-
Cooling and Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.
-
Break the vacuum and press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the crystals to a watch glass or a drying dish.
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Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity.
-
Calculate the percent recovery.
-
Table 2: Expected Quantitative Data from Recrystallization
| Parameter | Crude Product | Recrystallized Product |
| Mass (g) | 5.00 | 4.25 |
| Purity (by HPLC, %) | 95.2 | 99.8 |
| Melting Point (°C) | 108-112 | 114-115 |
| Percent Recovery (%) | - | 85.0 |
Note: This data is illustrative of a successful recrystallization.
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle this compound with care as it may be harmful if inhaled, ingested, or absorbed through the skin.
-
Avoid open flames when working with flammable solvents like methanol, ethanol, and acetone. Use a heating mantle or a steam bath for heating.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the purification of this compound by recrystallization. Successful implementation of these methods, starting with a systematic solvent screening, will enable researchers to obtain high-purity material essential for downstream applications in pharmaceutical and chemical synthesis. The provided workflows and data tables serve as valuable tools for planning and executing the purification process.
References
Application Notes: The Role of 4-Bromo-5-fluoro-2-nitroaniline in Agrochemical R&D
Introduction
4-Bromo-5-fluoro-2-nitroaniline is a halogenated and nitrated aniline derivative that holds potential as a versatile building block in the synthesis of complex organic molecules. While its direct application in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. This document explores the potential applications of this compound in agrochemical research and development, based on its chemical reactivity and its use in the synthesis of related compounds.
The presence of bromine, fluorine, and a nitro group on the aniline scaffold provides multiple reaction sites for chemical modification. These functional groups can influence the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and binding affinity to target proteins, which are critical parameters for the efficacy of an agrochemical.
Potential Agrochemical Applications
Based on the known synthesis of related compounds, this compound could serve as a key intermediate in the development of novel fungicides, herbicides, and insecticides.
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Fungicides: The benzimidazole scaffold is a core component of many successful fungicides. Substituted anilines are crucial precursors for the formation of the benzimidazole ring system. The specific substitution pattern of this compound could be exploited to create novel benzimidazole derivatives with improved fungicidal activity or a different spectrum of control.
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Herbicides: Substituted anilines are fundamental building blocks for various classes of herbicides, including dinitroanilines and phenylureas. The unique combination of substituents in this compound could be leveraged to design new herbicidal molecules with specific modes of action.
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Insecticides: The development of novel insecticides often involves the exploration of new chemical scaffolds. The reactivity of this compound allows for its incorporation into diverse molecular frameworks, potentially leading to the discovery of new insecticidal compounds with favorable toxicological and environmental profiles.
Experimental Protocols
While a specific, detailed protocol for the synthesis of a commercial agrochemical from this compound is not available, the following sections provide representative experimental procedures for key transformations that this molecule could undergo in a synthetic pathway towards a biologically active compound. These protocols are based on general organic synthesis principles and examples from related literature.
1. Reduction of the Nitro Group to Form a Diamine Intermediate
The reduction of the nitro group to an amino group is a common and critical step in the synthesis of many biologically active molecules, including those with a benzimidazole core.
Reaction:
Protocol:
-
Materials:
-
This compound
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Iron powder (Fe)
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Ammonium chloride (NH₄Cl)
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Ethanol (EtOH)
-
Water (H₂O)
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Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of ethanol and water.
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Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethyl acetate.
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Combine the organic filtrates and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-5-fluoro-benzene-1,2-diamine.
-
The crude product can be purified by column chromatography on silica gel.
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Quantitative Data (Illustrative)
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-Bromo-5-fluoro-benzene-1,2-diamine |
| Yield | 85-95% (typical) |
| Purity | >95% (after purification) |
2. Nucleophilic Aromatic Substitution (SNAr)
The bromine and fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Reaction (Example with a generic nucleophile Nu⁻):
Protocol:
-
Materials:
-
This compound
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Nucleophile (e.g., sodium methoxide, potassium phenoxide)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Inert atmosphere (e.g., Nitrogen, Argon)
-
-
Procedure:
-
Dissolve this compound in an appropriate aprotic polar solvent in a reaction vessel under an inert atmosphere.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture and monitor its progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and quench it by pouring it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
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Quantitative Data (Illustrative)
| Parameter | Value |
| Starting Material | This compound |
| Product | Substituted aniline derivative |
| Yield | 60-80% (typical, depends on nucleophile) |
| Purity | >98% (after purification) |
Visualizations
Synthetic Pathway for a Hypothetical Benzimidazole Fungicide
The following diagram illustrates a potential synthetic route from this compound to a hypothetical benzimidazole fungicide.
Caption: A potential synthetic pathway to a benzimidazole fungicide.
Experimental Workflow for Nitro Group Reduction
This diagram outlines the key steps in the experimental protocol for the reduction of the nitro group in this compound.
Caption: Workflow for the reduction of a nitroaniline.
Disclaimer: The provided protocols are illustrative and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.
Application of 4-Bromo-5-fluoro-2-nitroaniline in Dye Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-fluoro-2-nitroaniline is a substituted aromatic amine that holds potential as a precursor in the synthesis of specialized dyes, particularly disperse and azo dyes. Its utility in this context is suggested by the known applications of structurally similar compounds, such as other halogenated and nitrated anilines, which are precursors for producing a range of vibrant and durable colorants.[1][2] While specific literature detailing the direct application of this compound in dye manufacturing is not extensively available, its chemical structure, featuring amino, bromo, fluoro, and nitro functional groups, provides a versatile platform for the synthesis of chromophores with potentially unique spectroscopic and performance properties. The presence of halogen substituents can enhance the stability and fastness of pigments.[3] This document outlines hypothetical applications and detailed experimental protocols based on established methodologies for analogous compounds.
Introduction
Aromatic amines are fundamental building blocks in the synthesis of a vast array of organic dyes. The process typically involves diazotization of the primary aromatic amine, followed by a coupling reaction with a suitable coupling component to form an azo compound, which constitutes the dye molecule. The specific substituents on the aromatic ring of the amine precursor significantly influence the color, fastness, and other properties of the resulting dye.
This compound possesses several key features that make it an interesting candidate for dye synthesis:
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Amino Group: Allows for the critical diazotization reaction to form a reactive diazonium salt.
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Nitro Group: Acts as a strong electron-withdrawing group, which can shift the absorption spectrum of the resulting dye to longer wavelengths (bathochromic shift), potentially leading to deeper colors.
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Bromo and Fluoro Groups: These halogen atoms can enhance the lightfastness and sublimation fastness of the dye. The incorporation of fluorine can also increase the lipophilicity of the dye molecule, which can be advantageous for disperse dyes intended for synthetic fibers.[4]
Hypothetical Application: Synthesis of a Disperse Azo Dye
Based on the reactivity of similar nitroanilines, this compound can be proposed as a diazo component for the synthesis of a disperse dye suitable for coloring hydrophobic fibers like polyester. The general synthetic workflow is depicted below.
Caption: General Workflow for Azo Dye Synthesis.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and application of a disperse dye using this compound, based on established procedures for similar compounds.
Protocol 1: Diazotization of this compound
Objective: To prepare the diazonium salt of this compound.
Materials:
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This compound
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Distilled Water
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Ice
Procedure:
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In a 250 mL beaker, suspend 2.35 g (0.01 mol) of this compound in 20 mL of water.
-
Slowly add 5 mL of concentrated hydrochloric acid to the suspension with constant stirring.
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Cool the mixture to 0-5°C in an ice bath.
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Prepare a solution of 0.7 g of sodium nitrite in 5 mL of cold water.
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Add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15-20 minutes, ensuring the temperature remains between 0-5°C.
-
Continue stirring for an additional 30 minutes at the same temperature after the addition is complete.
-
The resulting clear solution of the diazonium salt is used immediately in the coupling reaction.
Protocol 2: Azo Coupling Reaction
Objective: To synthesize a disperse azo dye by coupling the diazonium salt with a suitable coupling agent.
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-diethylaniline (or other suitable coupling component)
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Sodium Acetate
-
Ethanol
-
Distilled Water
Procedure:
-
In a separate 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of ethanol.
-
Cool the solution of the coupling agent to 0-5°C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring.
-
Maintain the temperature at 0-5°C throughout the addition.
-
After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to 4-5.
-
Continue stirring the reaction mixture for 2-3 hours, allowing it to slowly come to room temperature.
-
The precipitated crude dye is then collected by filtration.
-
Wash the crude dye with cold water until the filtrate is neutral.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Dry the purified dye in a vacuum oven at 60°C.
Data Presentation
The following table presents hypothetical quantitative data for a disperse dye synthesized from this compound. These values are illustrative and based on typical data for similar azo dyes.
| Property | Hypothetical Value |
| Molecular Weight ( g/mol ) | ~398.22 |
| Color | Deep Red |
| Melting Point (°C) | 185-190 |
| λmax (in Acetone) (nm) | 510 |
| Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) | 35,000 |
| Light Fastness (ISO 105-B02) | 6-7 |
| Wash Fastness (ISO 105-C06) | 4-5 |
| Sublimation Fastness (ISO 105-P01) | 4-5 |
Logical Relationship of Dye Properties
The properties of the synthesized dye are interconnected and influenced by the structure of the this compound precursor.
Caption: Influence of Precursor Structure on Dye Properties.
Conclusion
While direct, published applications of this compound in dye manufacturing are not readily found, its chemical structure strongly suggests its potential as a valuable intermediate for the synthesis of high-performance disperse and azo dyes. The presence of nitro and halogen substituents is anticipated to contribute favorably to the color depth and fastness properties of the resulting dyes. The provided protocols, based on well-established chemical principles for analogous compounds, offer a starting point for researchers to explore the synthesis and application of novel dyes derived from this precursor. Further research is warranted to fully characterize the properties of dyes synthesized from this compound and to evaluate their performance on various textile substrates.
References
Troubleshooting & Optimization
optimizing reaction conditions for 4-Bromo-5-fluoro-2-nitroaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-5-fluoro-2-nitroaniline. The information is presented in a user-friendly question-and-answer format to directly address specific challenges that may be encountered during the experimental process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to optimize reaction conditions and improve yield and purity.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Poor quality of starting materials or reagents. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If starting material is still present, consider extending the reaction time. - Gradually increase the reaction temperature in small increments, while monitoring for side product formation. - Ensure accurate measurement and stoichiometry of all reagents, particularly the nitrating agent. - Use freshly purified starting materials and high-purity reagents. |
| Formation of Multiple Isomers | - Lack of regioselectivity during the nitration step. - The directing effects of the bromo and fluoro substituents on the aniline ring can lead to a mixture of nitro isomers. | - Employ a protection-deprotection strategy for the aniline's amino group. Acetylation is a common method to increase steric hindrance and direct the nitration to the desired position. - Carefully control the reaction temperature; lower temperatures often favor higher regioselectivity. - Experiment with different nitrating agents and solvent systems. |
| Presence of Impurities After Purification | - Incomplete removal of starting materials or reagents. - Formation of side products that are difficult to separate. - Decomposition of the product during workup or purification. | - Optimize the purification method. Column chromatography with a carefully selected eluent system is often effective. - Recrystallization from a suitable solvent system can be used to remove minor impurities. - Ensure the workup procedure is performed promptly and at appropriate temperatures to minimize product degradation. - Wash the organic layer with a sodium bicarbonate solution to remove any residual acid.[1] |
| Reaction is Too Fast or Uncontrolled | - The nitration of anilines can be a highly exothermic reaction. - Addition of the nitrating agent is too rapid. | - Maintain strict temperature control throughout the reaction, using an ice or ice-salt bath. - Add the nitrating agent dropwise and slowly to the reaction mixture with vigorous stirring. - Dilute the reaction mixture with an appropriate solvent to better dissipate heat. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques should be used to confirm the structure and purity of the final product. These include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The nitration of aromatic compounds is a potentially hazardous reaction and should be performed with appropriate safety measures in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
Q4: What are some common side reactions to be aware of?
A4: The primary side reaction is the formation of undesired regioisomers of the nitrated product. The directing effects of the bromine and fluorine atoms can lead to nitration at other positions on the aromatic ring. Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound, inferred from procedures for closely related isomers. This protocol should be optimized for specific laboratory conditions.
Step 1: Acetylation of 4-Bromo-3-fluoroaniline (Protection)
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In a round-bottom flask, dissolve 4-bromo-3-fluoroaniline in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (typically 1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the acetylated product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-(4-bromo-3-fluorophenyl)acetamide.
Step 2: Nitration of N-(4-bromo-3-fluorophenyl)acetamide
-
Carefully add the dried N-(4-bromo-3-fluorophenyl)acetamide in portions to concentrated sulfuric acid, keeping the temperature below 20°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at 0-5°C for 1-2 hours after the addition is complete.
-
Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
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The solid precipitate, N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide, is collected by filtration, washed with cold water until the washings are neutral, and dried.
Step 3: Hydrolysis of N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide (Deprotection)
-
Suspend the dried N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide in a mixture of ethanol and a mineral acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield crude this compound.
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The crude product can be further purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on improving the yield and purity of 4-Bromo-5-fluoro-2-nitroaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the nitration of 3-bromo-4-fluoroaniline are typically due to incomplete reactions, side product formation, or mechanical losses during work-up.
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Potential Cause 1: Incomplete Reaction
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Troubleshooting: The nitrating agent may not have been sufficient, or the reaction time was too short. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it.
-
-
Potential Cause 2: Suboptimal Reaction Temperature
-
Troubleshooting: The temperature for nitration is critical. Too high a temperature can lead to the formation of undesired isomers and oxidation byproducts. The reaction should be maintained at a low temperature, typically between -10°C and 0°C. Ensure your cooling bath is stable throughout the addition of the nitrating mixture.
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-
Potential Cause 3: Formation of Isomers
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Troubleshooting: The amino group is a strong ortho, para-director. In the case of 3-bromo-4-fluoroaniline, nitration is desired at the 2-position. However, nitration can also occur at the 6-position, leading to the formation of 5-bromo-4-fluoro-2-nitroaniline. To improve regioselectivity, a protection-deprotection strategy for the amine may be employed.
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-
Potential Cause 4: Mechanical Losses
-
Troubleshooting: Significant product can be lost during extraction and purification. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. During purification by column chromatography, careful selection of the eluent system is crucial to separate the product from impurities without excessive band broadening.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?
A2: The presence of multiple spots on a TLC plate indicates the formation of side products. For this specific reaction, the most common impurities are positional isomers and dinitro compounds.
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Impurity 1: Positional Isomer (5-Bromo-4-fluoro-2-nitroaniline)
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Minimization: The formation of this isomer is a common issue due to the directing effects of the substituents. A protection-deprotection strategy can significantly improve the regioselectivity of the nitration.
-
-
Impurity 2: Dinitro Compounds
-
Minimization: Over-nitration can occur if the reaction conditions are too harsh (e.g., excess nitrating agent, high temperature). Use a controlled amount of the nitrating agent (typically 1.0 to 1.2 equivalents) and maintain a low reaction temperature.
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-
Impurity 3: Unreacted Starting Material
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Minimization: Ensure the reaction goes to completion by monitoring with TLC. A slight excess of the nitrating agent may be necessary, but this should be balanced against the risk of dinitration.
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Q3: How can I effectively purify the crude product to obtain high-purity this compound?
A3: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography.
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Method 1: Recrystallization
-
Procedure: This is a cost-effective method for removing minor impurities. Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The choice of solvent will depend on the solubility of the product and impurities.
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Troubleshooting: If the product crashes out of solution too quickly, it may trap impurities. Ensure slow cooling to allow for the formation of pure crystals. If the product is not soluble enough, try a different solvent or a solvent mixture.
-
-
Method 2: Silica Gel Column Chromatography
-
Procedure: This is the most effective method for separating the desired product from isomeric impurities and other side products. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Troubleshooting: If the separation is poor, try a less polar solvent system to increase the retention time on the column, which may improve the resolution between the product and impurities.
-
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Direct Nitration of 3-Bromo-4-fluoroaniline
This protocol is adapted from standard nitration procedures for similar anilines.
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Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (3-5 volumes based on the starting material) while cooling in an ice-salt bath to maintain a temperature below 10°C.
-
Reaction Setup: Dissolve 3-bromo-4-fluoroaniline (1.0 equivalent) in concentrated sulfuric acid (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the mixture to -10°C to 0°C using an ice-salt or acetone-dry ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the aniline, ensuring the internal temperature does not rise above 0°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
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Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of ~7. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Synthesis via Amine Protection-Deprotection
This multi-step approach can improve yield and purity by increasing the regioselectivity of the nitration step.
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Protection (Acetylation): React 3-bromo-4-fluoroaniline with acetic anhydride in the presence of a mild base (e.g., pyridine or sodium acetate) to form N-(3-bromo-4-fluorophenyl)acetamide.
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Nitration: Dissolve the protected aniline in concentrated sulfuric acid and cool to 0°C. Add the nitrating mixture (as prepared in Protocol 1) dropwise.
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Work-up for Nitration: Pour the reaction mixture onto ice to precipitate the nitrated intermediate, N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide.
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Deprotection (Hydrolysis): Hydrolyze the acetyl group by heating the intermediate in an acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) solution to yield this compound.
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Purification: Purify the final product using the methods described above.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the different synthetic strategies.
| Parameter | Direct Nitration | Protection-Deprotection |
| Starting Material | 3-Bromo-4-fluoroaniline | 3-Bromo-4-fluoroaniline |
| Key Reagents | HNO₃, H₂SO₄ | 1. Acetic Anhydride2. HNO₃, H₂SO₄3. HCl or NaOH |
| Typical Yield | 40-60% | 60-80% (over 3 steps) |
| Expected Purity | Moderate (Isomeric impurities) | High |
| Number of Steps | 1 | 3 |
| Key Advantage | Fewer steps | Higher regioselectivity and purity |
| Key Disadvantage | Formation of isomers | Longer reaction sequence |
Visualizations
Experimental Workflow: Direct Nitration
Caption: Workflow for the direct nitration of 3-bromo-4-fluoroaniline.
Troubleshooting Logic for Low Yield
avoiding side reactions during the nitration of halogenated anilines
Welcome to the technical support center for the nitration of halogenated anilines. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize side reactions and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the nitration of halogenated anilines?
A1: The primary side reactions include:
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Oxidation: The highly activating amino group is susceptible to oxidation by the strong nitric/sulfuric acid mixture, often leading to the formation of tar-like polymeric byproducts and a significant loss of material.
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Di- and Poly-nitration: The strong activation by the amino group can lead to the introduction of more than one nitro group onto the aromatic ring, especially if reaction conditions are not carefully controlled.
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Loss of Regioselectivity: While the amino group is a strong ortho-, para-director, the halogen substituent also exerts its own directing effects, potentially leading to a mixture of isomers. The harsh reaction conditions can sometimes override subtle directing effects.
Q2: Why is my reaction mixture turning black or forming a tar-like substance?
A2: This is a classic sign of oxidation of the aniline starting material. The amino group is highly sensitive to strong oxidizing agents like nitric acid. To prevent this, it is crucial to protect the amino group before nitration, typically by converting it into an acetanilide.
Q3: I am getting a mixture of isomers. How can I improve the regioselectivity?
A3: Regioselectivity is controlled by the directing effects of the amino and halogen groups. Protecting the amino group as an acetanilide is the most effective strategy. The bulkier acetamido group sterically hinders the ortho-positions, favoring the formation of the para-nitro isomer.
Q4: Is it necessary to use a protecting group for the amino function?
A4: Yes, for the vast majority of cases, protecting the amino group is essential. Direct nitration of halogenated anilines is rarely successful and typically results in extensive oxidation and low yields. The most common and effective protecting group is acetyl, forming an acetanilide.
Troubleshooting Guide
Problem: Low Yield of the Desired Mononitrated Product
| Potential Cause | Recommended Solution | Explanation |
| Oxidation of Amino Group | Protect the amino group by converting it to an acetanilide before nitration. | The acetamido group is less activating and far less susceptible to oxidation than a free amino group, preventing the formation of tarry byproducts. |
| Di-nitration | Maintain a low reaction temperature (typically 0-5 °C) and add the nitrating agent slowly. Use stoichiometric amounts of the nitrating agent. | Nitration is a highly exothermic reaction. Low temperatures and slow addition help control the reaction rate and prevent over-nitration. |
| Incomplete Reaction | Allow the reaction to stir for a sufficient time after the addition of the nitrating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). | The reaction may require more time to go to completion, especially at lower temperatures. |
Problem: Significant Formation of Impurities and Byproducts
| Potential Cause | Recommended Solution | Explanation |
| Charring/Oxidation | Ensure the amino group is protected. Add the substrate (acetanilide) portion-wise to the cold acid mixture to manage the initial exotherm. | Direct nitration of the free aniline leads to uncontrollable oxidation. Proper protection is the primary solution. |
| Hydrolysis of Acetanilide | Use a mixture of acetic anhydride and fuming nitric acid as the nitrating agent instead of the traditional mixed acid (H₂SO₄/HNO₃). | This method avoids the strongly acidic and aqueous conditions that can lead to the hydrolysis of the protecting group back to the more reactive aniline. |
| Isomeric Impurities | Use the acetanilide protection strategy to sterically hinder the ortho-positions, thereby favoring para-nitration. | The bulky acetyl group provides steric hindrance, significantly improving the regioselectivity of the nitration. |
Experimental Protocols
Protocol 1: Protection of a Halogenated Aniline (Acetanilide Formation)
This protocol describes the general procedure for the acetylation of a halogenated aniline, using p-chloroaniline as an example.
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Dissolution: Dissolve p-chloroaniline (1 eq.) in glacial acetic acid in a flask equipped with a magnetic stirrer.
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Addition: Slowly add acetic anhydride (1.1 eq.) to the solution.
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Heating: Gently heat the mixture under reflux for approximately 30-45 minutes.
-
Quenching: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-cold water with constant stirring.
-
Precipitation & Filtration: The product, 4-chloroacetanilide, will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the product in an oven or a vacuum desiccator. The product is typically pure enough for the next step without further purification.
Protocol 2: Nitration of a Halogenated Acetanilide (Mixed Acid Method)
This protocol details the nitration of the protected 4-chloroacetanilide.
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Acid Mixture Preparation: In a flask cooled in an ice-salt bath (0-5 °C), slowly add concentrated sulfuric acid. Once cooled, add concentrated nitric acid dropwise while maintaining the low temperature.
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Substrate Addition: To the cold, stirred acid mixture, add the dry 4-chloroacetanilide in small portions, ensuring the temperature does not rise above 10 °C.
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Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
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Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Precipitation & Filtration: The nitrated product will precipitate. Collect the solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent to yield 4-chloro-2-nitroacetanilide.
Protocol 3: Deprotection (Hydrolysis of the Acetanilide)
This protocol describes the removal of the acetyl protecting group.
-
Suspension: Suspend the purified nitro-acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux: Heat the mixture under reflux for 1-2 hours. The solid will gradually dissolve as the hydrolysis proceeds.
-
Neutralization: Cool the solution and carefully neutralize it with an aqueous solution of sodium hydroxide or ammonia to precipitate the free nitro-aniline.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with water, and dry.
Visual Guides
Caption: Recommended three-step workflow vs. problematic direct nitration.
Caption: Troubleshooting decision tree for nitration of halogenated anilines.
managing regioselectivity issues in 4-Bromo-5-fluoro-2-nitroaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity issues during the synthesis of bromo-fluoro-nitroanilines, with a focus on the synthesis of 4-Bromo-5-fluoro-2-nitroaniline and related isomers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Isomer | - Suboptimal Reaction Temperature: Nitration reactions are highly exothermic and temperature-sensitive. | - Maintain strict temperature control, typically between 0°C and 5°C, during the addition of the nitrating agent.[1] - Use a cryostat or an ice-salt bath for precise temperature management. |
| - Incorrect Reagent Stoichiometry: An excess or deficit of the nitrating agent can lead to incomplete reaction or the formation of byproducts. | - Carefully control the molar ratio of the aniline substrate to the nitrating agent. A common ratio is 1:1.1 to 1:1.3.[1] | |
| - Inadequate Mixing: Poor mixing can result in localized overheating and side reactions. | - Ensure vigorous and efficient stirring throughout the reaction. | |
| Formation of Multiple Regioisomers | - Direct Nitration of Unprotected Aniline: The strongly activating amino group directs nitration to both ortho and para positions, leading to a mixture of isomers. | - Protect the amino group as an acetanilide before nitration. The bulkier acetamido group favors para-substitution and reduces the formation of ortho-isomers.[1][2] |
| - Competing Directing Effects: The interplay of the directing effects of the amino, bromo, and fluoro substituents can lead to the formation of multiple products. | - Employing a protecting group strategy is the most effective way to control regioselectivity.[1][2] | |
| Presence of Di-nitrated Byproducts | - Excess Nitrating Agent: Using too much nitric acid can lead to the introduction of a second nitro group on the aromatic ring. | - Use a slight excess of the nitrating agent (e.g., 1.1-1.3 equivalents) and add it dropwise to the reaction mixture.[1] |
| - Elevated Reaction Temperature: Higher temperatures can promote di-nitration. | - Maintain a low reaction temperature (0-5°C) throughout the addition and reaction time.[1] | |
| Difficult Purification of the Final Product | - Similar Polarity of Isomers: Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography. | - Use a high-performance liquid chromatography (HPLC) system for purification. - Recrystallization from a suitable solvent, such as isopropanol, can be effective in isolating the desired isomer.[1] |
| - Tarry Byproducts: Oxidation or other side reactions can produce polymeric, tarry materials that complicate purification. | - Pouring the reaction mixture into ice-water after completion can help to precipitate the product and separate it from some impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The logical starting material for the synthesis of this compound is 3-Bromo-4-fluoroaniline. The directing effects of the substituents on the aromatic ring will guide the position of the incoming nitro group.
Q2: How do the substituents on the aniline ring influence the regioselectivity of nitration?
The amino group (-NH2) is a strong activating group and an ortho-, para-director. The fluorine (-F) and bromine (-Br) atoms are deactivating groups but are also ortho-, para-directors. The regiochemical outcome of the nitration is determined by the interplay of these directing effects, with the strongly activating amino group typically having the dominant influence.
Q3: Why is protecting the amino group often necessary?
Protecting the amino group, for example, as an acetanilide (-NHCOCH3), serves two main purposes. First, it moderates the high reactivity of the aniline, preventing oxidation and the formation of tarry byproducts. Second, the bulkier acetamido group sterically hinders the ortho positions, thereby increasing the selectivity for nitration at the para position.[1][2]
Q4: What are the typical reaction conditions for the nitration step?
The nitration of a protected bromo-fluoroaniline is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at a low temperature, usually between 0°C and 5°C.[1] The nitrating agent is added dropwise with vigorous stirring to control the exothermic reaction.
Q5: What are the potential isomeric byproducts in the synthesis of this compound from 3-Bromo-4-fluoroaniline?
During the nitration of 3-Bromo-4-fluoroaniline, the primary directing influence of the amino group is to the ortho positions (2 and 6) as the para position is blocked. This can lead to the formation of both 3-Bromo-4-fluoro-2-nitroaniline and 3-Bromo-4-fluoro-6-nitroaniline. The relative amounts of these isomers will depend on both steric and electronic factors.
Q6: How can I confirm the regiochemistry of my final product?
The most reliable methods for confirming the structure and regiochemistry of your product are nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, and 2D NMR techniques like COSY and HMBC) and single-crystal X-ray diffraction if a suitable crystal can be obtained.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-fluoro-4-nitroaniline via Direct Nitration
This protocol is adapted from a patented synthesis and illustrates the direct nitration of 2-bromo-5-fluoroaniline.[1]
-
Preparation: In a three-necked flask, add 3.2 mL of concentrated sulfuric acid and cool the flask to 0-5°C.
-
Addition of Substrate: Slowly add 0.5 g of 2-bromo-5-fluoroaniline while maintaining the internal temperature between 0°C and 5°C.
-
Nitration: Dropwise, add 0.37 g of concentrated nitric acid to the mixture, ensuring the temperature does not exceed 5°C.
-
Work-up: After the addition is complete, slowly pour the reaction mixture into ice water.
-
Extraction and Purification: Extract the crude product with dichloromethane. The product can be further purified by recrystallization from isopropanol.
Note: This direct nitration method may result in a mixture of isomers and a moderate yield (reported yield of 53%).[1]
Protocol 2: Synthesis of 2-Bromo-5-fluoro-4-nitroaniline via a Protection-Nitration-Deprotection Sequence
This multi-step approach generally provides better regioselectivity and higher yields.[1][2]
-
Protection: React 2-bromo-5-fluoroaniline with an amino-protecting reagent like acetic anhydride to form N-(2-bromo-5-fluorophenyl)acetamide.
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Nitration: Nitrate the protected compound using a mixture of nitric acid and sulfuric acid to yield N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide.
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Deprotection: Remove the acetyl protecting group via hydrolysis under acidic or basic conditions to obtain the final product, 2-bromo-5-fluoro-4-nitroaniline.
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-Bromo-5-fluoro-4-nitroaniline
| Method | Starting Material | Key Reagents | Yield | Purity | Reference |
| Direct Nitration | 2-Bromo-5-fluoroaniline | Conc. H2SO4, Conc. HNO3 | 53% | 99.2% | [1] |
| Protection-Nitration-Deprotection | 2-Bromo-5-fluoroaniline | Acetic anhydride, Conc. H2SO4, Conc. HNO3, Acid/Base for deprotection | Higher yields and better regioselectivity are generally expected. | High | [1][2] |
Visualizations
References
Technical Support Center: Reduction of 4-Bromo-5-fluoro-2-nitroaniline
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the reduction of 4-bromo-5-fluoro-2-nitroaniline to its corresponding diamine, 4-bromo-5-fluoro-1,2-phenylenediamine. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the reduction of this compound in a question-and-answer format.
Q1: My reaction is incomplete, and I still have significant amounts of starting material. What are the possible causes and solutions?
A1: Incomplete conversion is a frequent issue. Here are the potential causes and troubleshooting steps:
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Insufficient Reducing Agent: Ensure you are using the correct stoichiometric amount of the reducing agent. For metal-based reductions like SnCl₂, an excess (typically 3-5 equivalents) is often required.
-
Catalyst Inactivity (for Catalytic Hydrogenation):
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Poisoning: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) can be poisoned by impurities such as sulfur or other halides. Ensure your starting material and solvents are of high purity.
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Deactivation: The catalyst may have lost activity due to improper storage or handling. Use fresh, high-quality catalyst.
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Insufficient Catalyst Loading: A low catalyst loading may lead to a sluggish or incomplete reaction. Typically, 5-10 mol% of the catalyst is a good starting point.
-
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the reducing agent or catalyst. Consider using a co-solvent or a different solvent system. For instance, in SnCl₂ reductions, a mixture of ethanol and ethyl acetate can be effective.[1]
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Low Reaction Temperature: Some reductions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it. For example, SnCl₂ reductions are often refluxed in ethanol.[1]
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Insufficient Hydrogen Pressure (for Catalytic Hydrogenation): Ensure adequate hydrogen pressure is maintained throughout the reaction. A balloon pressure of hydrogen might be insufficient for some substrates, and a pressurized hydrogenation vessel may be necessary.
Q2: I am observing significant dehalogenation (loss of bromine or fluorine) in my product. How can I prevent this?
A2: Dehalogenation is a common side reaction, particularly with catalytic hydrogenation. Here are some strategies to minimize it:
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Choice of Catalyst: Palladium on carbon (Pd/C) is known to be aggressive and can cause dehalogenation. Consider using alternative catalysts:
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Raney Nickel: Often a better choice for halogenated compounds as it is less prone to causing dehalogenation.
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Platinum-based catalysts (e.g., PtO₂, Pt/C): Can also be less aggressive than Pd/C.
-
-
Reaction Time: Prolonged reaction times, especially after the starting material has been consumed, can increase the likelihood of dehalogenation of the product. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is gone.
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Use of Additives: For platinum-catalyzed reductions, the addition of a small amount of a base like morpholine has been shown to suppress dehalogenation.
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Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider chemical reducing agents that are less likely to cause dehalogenation:
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Stannous Chloride (SnCl₂): A classic and effective reagent for nitro group reduction that typically preserves halogens.
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Iron powder (Fe) in acidic media (e.g., acetic acid or NH₄Cl): A mild and often selective method.
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Q3: The workup of my SnCl₂ reduction is difficult, with intractable emulsions and precipitates. How can I improve this?
A3: The formation of tin salts upon neutralization is a well-known challenge with SnCl₂ reductions. Here are some tips for a smoother workup:
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Careful Neutralization: After the reaction, cool the mixture and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) with vigorous stirring. Avoid using concentrated base, as this can lead to the formation of very fine, gelatinous tin precipitates that are difficult to filter.
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Use of a Filter Aid: Filter the neutralized mixture through a pad of Celite®. This will help to trap the finely divided tin salts and prevent them from clogging the filter paper. Wash the Celite cake thoroughly with your extraction solvent (e.g., ethyl acetate) to recover all of your product.
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pH Control: Adjust the pH of the aqueous layer to be slightly basic (pH ~8). This can help in managing the precipitation of tin hydroxides.
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Alternative Workup: Instead of immediate neutralization, you can pour the reaction mixture into a large volume of ice water, which may help to precipitate the tin salts in a more manageable form.
Q4: I am unsure about the identity of my product. What are the expected analytical data for 4-bromo-5-fluoro-1,2-phenylenediamine?
A4: The expected product is 4-bromo-5-fluoro-1,2-phenylenediamine. Here is some reference analytical data:
| Analysis | Expected Data |
| Molecular Formula | C₆H₆BrFN₂ |
| Molecular Weight | 205.03 g/mol |
| ¹H NMR (in CDCl₃) | δ 3.22 (br s, 2H, NH₂), 3.60 (br s, 2H, NH₂), 6.50 (d, 1H, JHF = 9.6 Hz), 6.83 (d, 1H, JHF = 6.6 Hz).[1] |
| Mass Spec (ESI) | m/z = 205 [M+H]⁺ |
Experimental Protocols
Below are detailed protocols for two common methods for the reduction of this compound.
Method 1: Reduction using Stannous Chloride (SnCl₂)
This method is often preferred to avoid dehalogenation.
Materials:
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This compound
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Stannous chloride dihydrate (SnCl₂·2H₂O)
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Ethyl acetate
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Ethanol
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Celite®
Procedure:
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To a round-bottom flask, add this compound (1.0 eq).
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Add a mixture of ethyl acetate and absolute ethanol (e.g., a 2:1 mixture).
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Add stannous chloride dihydrate (4-5 eq) to the suspension.
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Heat the reaction mixture to 75°C and stir under a nitrogen atmosphere for 8-14 hours.[1]
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Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).[1]
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Once the starting material is consumed, allow the reaction to cool to room temperature.
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Carefully pour the reaction mixture into a beaker containing a vigorously stirred saturated aqueous solution of NaHCO₃.
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Continue stirring until gas evolution ceases and the pH of the aqueous layer is ~8.
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Filter the resulting slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
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Transfer the filtrate to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with ethyl acetate (2-3 times).
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Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-5-fluoro-1,2-phenylenediamine, which can be further purified by recrystallization or column chromatography.
Method 2: Catalytic Hydrogenation using Raney Nickel
This method is an alternative to avoid the dehalogenation often seen with Pd/C.
Materials:
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This compound
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Raney Nickel (50% slurry in water)
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Ethanol or Tetrahydrofuran (THF)
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Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Carefully wash the Raney Nickel slurry with water and then with the reaction solvent (e.g., ethanol) to remove residual water.
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
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Carefully add the washed Raney Nickel catalyst (a small amount on the tip of a spatula) to the solution under an inert atmosphere.
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Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
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Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by observing hydrogen uptake and by TLC or LC-MS.
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Data Presentation
The choice of reduction method can significantly impact the yield and purity of the desired product. Below is a summary of reported yields for similar reductions.
| Substrate | Reducing Agent/Catalyst | Solvent | Conditions | Yield of Haloaniline | Dehalogenation Byproduct | Reference |
| 4-bromo-3-fluoro-6-nitroaniline | SnCl₂·2H₂O | Ethyl acetate/Ethanol | 75°C, 8h | 99% | Not reported | [1] |
| 1-iodo-4-nitrobenzene | Raney Co | THF | 110°C, 20 bar H₂ | ~80% | <2% | Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow |
| N-(4-iodophenyl)-2-nitroaniline | Raney Co | THF | 110°C, 20 bar H₂ | 78% (after crystallization) | 2% initial | Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow |
Visualizations
Chemical Reaction Pathway
Caption: Chemical transformation of this compound to 4-Bromo-5-fluoro-1,2-phenylenediamine.
Troubleshooting Workflow
References
Navigating the Scale-Up of 4-Bromo-5-fluoro-2-nitroaniline Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 4-Bromo-5-fluoro-2-nitroaniline, a key intermediate in the pharmaceutical industry, presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist professionals in navigating the complexities of transitioning this synthesis from the laboratory to pilot and industrial-scale production.
Troubleshooting Guide
Low Yield and Purity Issues
Low product yield and purity are common hurdles during the scale-up of this compound synthesis. These issues often stem from suboptimal reaction conditions, inadequate mixing, or the formation of unwanted byproducts.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction due to insufficient nitrating agent or reaction time. | - Gradually increase the molar ratio of the nitrating agent. - Extend the reaction time and monitor progress using in-process controls (e.g., HPLC). |
| Decomposition of the product or starting material at elevated temperatures. | - Implement precise temperature control, especially during the exothermic addition of the nitrating agent. - Consider using a continuous flow reactor for better heat management.[1] | |
| Poor mass transfer in larger reactors. | - Optimize the stirring speed and reactor geometry to ensure efficient mixing of the reactants. | |
| Low Purity | Formation of regioisomers (e.g., 2-Bromo-3-fluoro-6-nitroaniline). | - Employ a protecting group strategy for the amine to enhance regioselectivity towards the desired isomer.[2][3] - Optimize the reaction temperature; lower temperatures often favor the desired para-nitro isomer. |
| Presence of di-nitrated or other over-nitrated byproducts. | - Carefully control the stoichiometry of the nitrating agent. - Reduce the reaction temperature and/or reaction time. | |
| Residual starting materials or intermediates. | - Ensure complete conversion through reaction monitoring. - Optimize the work-up and purification procedures. |
Reaction Control and Safety Concerns
Aromatic nitrations are notoriously exothermic and can pose significant safety risks, particularly at a large scale. The potential for thermal runaway is a critical concern that must be addressed through careful process design and control.
| Issue | Potential Cause | Troubleshooting Steps |
| Thermal Runaway | Rapid and uncontrolled exothermic reaction. | - Ensure slow, controlled addition of the nitrating agent with efficient cooling. - Utilize a solvent with a high heat capacity to act as a heat sink. - For industrial-scale production, consider transitioning from a batch process to a continuous flow system, which offers superior heat transfer and safety.[1] |
| Formation of Unstable Byproducts | Side reactions leading to the formation of potentially explosive polynitrated compounds. | - Maintain strict control over reaction temperature and stoichiometry. - Implement a thorough understanding of the reaction mechanism and potential side reactions through process safety studies (e.g., reaction calorimetry). |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and which is more suitable for scale-up?
There are two main synthetic routes:
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Direct Nitration: This involves the direct nitration of 4-bromo-2-fluoroaniline using a mixture of nitric acid and sulfuric acid. While being a more direct route, it often suffers from poor regioselectivity, leading to the formation of multiple isomers and a lower yield of the desired product (a lab-scale example reported a yield of 53%).[3] The separation of these isomers can be challenging and costly at a large scale.
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Protected Nitration: This multi-step approach involves first protecting the amino group of 4-bromo-2-fluoroaniline (e.g., through acetylation), followed by nitration, and then deprotection. This method significantly improves regioselectivity, leading to a higher yield and purity of the final product (a lab-scale example reported a yield of 96.2%).[3] Although it involves more steps, the improved purity and yield often make it a more economically viable and controllable process for industrial-scale production.[4]
Q2: What are the critical process parameters to control during the nitration step?
The most critical parameters are:
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Temperature: Precise temperature control is crucial to prevent thermal runaway and minimize the formation of byproducts. The reaction is typically carried out at low temperatures (e.g., 0-10 °C).
-
Addition Rate of Nitrating Agent: A slow and controlled addition rate is essential to manage the exothermic nature of the reaction.
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Stirring/Mixing: Efficient agitation is necessary to ensure homogenous reaction conditions and prevent localized "hot spots."
-
Stoichiometry: The molar ratio of the nitrating agent to the substrate must be carefully controlled to avoid over-nitration.
Q3: What are the common impurities encountered, and how can they be removed at a larger scale?
Common impurities include:
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Regioisomers: Formed during direct nitration.
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Di-nitrated byproducts: Resulting from over-nitration.
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Unreacted starting material.
For large-scale purification, the following methods are often employed:
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Recrystallization: An effective method for removing many impurities, provided a suitable solvent system is identified. Isopropanol is a solvent that has been used for recrystallization.[3]
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Slurry Washes: Washing the crude product with appropriate solvents can help remove specific impurities.
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Chromatography: While common in the lab, large-scale column chromatography can be expensive. It is typically reserved for high-value products or when other methods fail to achieve the desired purity.
Q4: Are there safer, more scalable alternatives to traditional batch nitration?
Yes, continuous flow chemistry is emerging as a safer and more scalable technology for hazardous reactions like nitration.[1] Continuous flow reactors offer significantly better heat and mass transfer, which minimizes the risk of thermal runaway and can lead to higher yields and purity. A study on the continuous flow nitration of a similar compound, 4-fluoro-2-methoxyaniline, demonstrated an isolated yield of 83% at the pilot scale.[1]
Experimental Protocols
Lab-Scale Protected Nitration of 4-Bromo-2-fluoroaniline
This protocol is based on a patented laboratory procedure and serves as a starting point for process development and scale-up.
Step 1: Acetylation (Protection)
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In a suitable reaction vessel, dissolve 4-bromo-2-fluoroaniline in acetic anhydride.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and pour it into ice water to precipitate the N-(4-bromo-2-fluorophenyl)acetamide.
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Collect the solid by filtration, wash with water, and dry.
Step 2: Nitration
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Carefully dissolve the dried N-(4-bromo-2-fluorophenyl)acetamide in concentrated sulfuric acid while maintaining the temperature below 20°C.
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Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping it cool in an ice bath.
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Slowly add the nitrating mixture to the acetanilide solution, ensuring the temperature does not exceed 10°C.
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After the addition is complete, continue stirring at low temperature for a designated period.
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Carefully quench the reaction by pouring it onto crushed ice.
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Collect the precipitated N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide by filtration and wash thoroughly with cold water.
Step 3: Hydrolysis (Deprotection)
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Suspend the nitrated acetanilide in a suitable solvent (e.g., methanol).
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Add a base (e.g., potassium carbonate) and stir at room temperature.
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Monitor the reaction by TLC until the deprotection is complete.
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Filter the reaction mixture and concentrate the filtrate.
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Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer to obtain the crude this compound.
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Purify the crude product by recrystallization (e.g., from isopropanol) to yield the final product. A reported yield for this method is 96.2% with a purity of 99.7%.[3]
Data Presentation
Comparison of Synthesis Routes (Lab-Scale Data)
| Synthesis Route | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) | Reference |
| Direct Nitration | 4-Bromo-2-fluoroaniline | Conc. H₂SO₄, Conc. HNO₃ | 53 | 99.2 | [3] |
| Protected Nitration | 4-Bromo-2-fluoroaniline | Acetic anhydride, Conc. H₂SO₄, Conc. HNO₃, K₂CO₃ | 96.2 | 99.7 | [3] |
Visualizations
Caption: Workflow for the protected nitration synthesis of this compound.
Caption: Decision-making flowchart for troubleshooting low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 4. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
Technical Support Center: Resolving Impurities in 4-Bromo-5-fluoro-2-nitroaniline
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4-Bromo-5-fluoro-2-nitroaniline. The following information is designed to assist in the identification and resolution of common impurities that may be encountered during synthesis and purification.
Disclaimer: Detailed experimental data for this compound is limited in publicly available literature. The information provided herein is largely based on established protocols for its isomers, such as 2-Bromo-5-fluoro-4-nitroaniline and 4-Bromo-2-fluoro-5-nitroaniline. These compounds share a similar chemical space, and therefore, the synthetic and purification strategies are expected to be analogous.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my batch of this compound?
A1: Based on the typical synthesis of related bromo-fluoro-nitroanilines, common impurities can include:
-
Isomeric Impurities: Formation of other isomers such as 2-Bromo-5-fluoro-4-nitroaniline or di-nitrated products due to non-selective nitration.
-
Starting Materials: Unreacted starting materials like 3-fluoro-4-bromoaniline.
-
Dehalogenated Impurities: Loss of the bromine or fluorine atom during the reaction.
-
Over-brominated Species: Introduction of a second bromine atom to the aromatic ring.
-
Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.
Q2: My reaction is showing multiple spots on the TLC plate. How can I identify the main product and the impurities?
A2: Thin-Layer Chromatography (TLC) is an excellent initial tool for assessing the purity of your product. To distinguish your desired product from impurities, you can:
-
Run co-spots with your starting materials to identify any unreacted precursors.
-
Use a combination of different solvent systems to achieve better separation of the spots.
-
Characterize the material from the major spot using techniques like ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the structure of this compound.
Q3: I am struggling to purify my this compound by recrystallization. What are some alternative methods?
A3: If recrystallization is not providing the desired purity, column chromatography is a highly effective alternative for purifying substituted anilines. A silica gel column with a gradient elution of hexane and ethyl acetate is a common starting point.
Q4: What analytical techniques are best suited for identifying and quantifying impurities in my final product?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying both polar and non-polar impurities. A C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information about the main product and any significant impurities. ¹⁹F NMR is particularly useful for identifying fluorine-containing isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the molecular weights of the impurities, aiding in their structural elucidation.
Impurity Profile and Analytical Techniques
The following table summarizes potential impurities, their likely sources, and recommended analytical methods for their detection.
| Impurity Class | Potential Source | Recommended Analytical Technique(s) |
| Isomeric Impurities | Non-selective nitration | HPLC, GC-MS, ¹H NMR, ¹⁹F NMR |
| Unreacted Starting Materials | Incomplete reaction | HPLC, TLC |
| Dehalogenated Byproducts | Reductive side reactions | GC-MS, LC-MS |
| Over-brominated Byproducts | Excess brominating agent | HPLC, LC-MS |
| Residual Solvents | Incomplete drying | GC-MS |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This is a standard protocol for the purification of aromatic amines.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing Workflows and Pathways
The following diagrams illustrate the logical workflow for troubleshooting impurities and a potential synthetic pathway.
Caption: Troubleshooting workflow for impurity resolution.
Caption: Potential synthetic pathway and impurity formation.
stability issues and degradation of 4-Bromo-5-fluoro-2-nitroaniline
Disclaimer: Specific stability and degradation data for 4-Bromo-5-fluoro-2-nitroaniline is limited in publicly available literature. The following troubleshooting guide and FAQs are based on the general chemical properties of halogenated nitroanilines and aromatic amines. Researchers should always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area and perform small-scale stability tests under their specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. Avoid repeated freeze-thaw cycles. Assess the purity of the compound before use with techniques like TLC, HPLC, or NMR. |
| Reaction failure or low yield | Deactivation of the amino or nitro group, or unexpected side reactions. | Confirm the identity and purity of the starting material. Consider that the electron-withdrawing nature of the nitro and fluoro groups, along with the bromo group, can influence the reactivity of the aromatic ring and the amino group. The amino group can be protected to prevent unwanted side reactions during certain synthetic steps. |
| Discoloration of the solid compound (e.g., darkening) | Potential decomposition or presence of impurities. This can be initiated by exposure to light, air (oxidation), or heat. | While slight color variation can be normal, significant darkening may indicate degradation. It is recommended to purify the material if discoloration is observed. Recrystallization or column chromatography can be effective purification methods. |
| Difficulty dissolving the compound | Poor solubility in the chosen solvent. | Halogenated nitroanilines are often soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Heating may improve solubility, but be cautious as it can also promote degradation. Always check solubility in a small volume first. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration is recommended.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Stability and Degradation
Q3: What are the potential signs of degradation for this compound?
A3: Visual signs of degradation can include a change in color (e.g., from yellow/orange to a darker shade), a change in physical state (e.g., clumping of a crystalline solid), or the development of an unusual odor. Analytically, degradation can be confirmed by the appearance of new spots on a TLC plate, additional peaks in an HPLC chromatogram, or unexpected signals in an NMR spectrum.
Q4: What are the likely degradation pathways for this compound?
A4: While specific pathways for this compound are not well-documented, halogenated nitroanilines can degrade through several mechanisms:
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately, amino derivatives. This can be initiated by certain reagents, metals, or even microbial contamination.
-
Nucleophilic Aromatic Substitution: The bromine and fluorine atoms on the aromatic ring can be susceptible to nucleophilic substitution, especially under basic conditions or in the presence of strong nucleophiles.
-
Photodecomposition: Aromatic nitro compounds can be sensitive to light, which can trigger decomposition reactions.
-
Thermal Decomposition: At elevated temperatures, nitroanilines can undergo exothermic decomposition, which can be hazardous.
Q5: How can I assess the stability of my this compound sample?
A5: The stability of your sample can be monitored over time using chromatographic and spectroscopic techniques. Regular analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can reveal the appearance of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of degradation products.
Experimental Protocols
The following are general protocols to assess the purity and stability of this compound.
Purity Assessment by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
TLC Plate: Use a silica gel TLC plate.
-
Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.
-
Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined experimentally to achieve good separation (Rf value between 0.2 and 0.8).
-
Visualization: Visualize the spots under UV light (254 nm and/or 365 nm). If the compound is colored, it can be visualized directly.
-
Analysis: A pure sample should show a single spot. The presence of multiple spots indicates impurities or degradation.
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a stock solution of a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Prepare a sample solution at the same concentration as the standard.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
-
Analysis: Inject the standard and sample solutions. The purity can be determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram. To assess stability, analyze the sample at different time points and under different storage conditions to monitor for any decrease in the main peak area and the appearance of new peaks.
Visualizations
The following diagrams illustrate potential degradation pathways and a general workflow for assessing compound stability.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Safe Disposal of 4-Bromo-5-fluoro-2-nitroaniline Waste
This guide provides essential information for the safe handling and disposal of 4-Bromo-5-fluoro-2-nitroaniline waste. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personnel safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound and structurally similar compounds are classified as hazardous. The primary risks include being harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[1][2][3]
Q2: How should I classify waste containing this compound?
A2: This waste must be classified as hazardous chemical waste. Specifically, because it contains bromine and fluorine, it should be segregated as halogenated organic waste .[4][5][6] Do not mix it with non-halogenated, aqueous, or non-hazardous waste streams, as this will contaminate the entire container and increase disposal costs.[5][6]
Q3: What chemicals are incompatible with this compound waste?
A3: To prevent dangerous reactions, do not mix this waste with incompatible materials. Key incompatibilities include acids, acid chlorides, strong bases, strong oxidizing agents, and reducing agents.[1][7] Contact with these substances can lead to vigorous reactions and the release of hazardous decomposition products.
Q4: Can I dispose of small quantities of this chemical down the drain?
A4: No. It is strictly prohibited to discharge this compound or its contaminated solutions into sewer systems.[8] This compound is potentially toxic to aquatic life, and proper disposal through a licensed chemical waste handler is mandatory.[9]
Q5: What is the recommended general procedure for disposing of this waste?
A5: The standard and required method is disposal through a licensed chemical destruction facility or a certified hazardous waste management company.[8] This typically involves controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts.[8] Your institution's Environmental Health and Safety (EHS) office will manage the final disposal process.
Troubleshooting Guide
Problem: I've spilled a small amount of solid this compound in the lab.
-
Solution:
-
Ensure the area is well-ventilated, preferably working within a chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Carefully sweep or shovel the solid material into a designated, properly labeled hazardous waste container.[1][3]
-
Clean the spill area with a suitable solvent (consult your lab's specific procedures) and dispose of the cleaning materials as halogenated waste.
-
Wash your hands thoroughly afterward.
-
Problem: I accidentally mixed this compound waste with an incompatible chemical (e.g., a strong acid).
-
Solution:
-
If it is safe to do so, move away from the container immediately. If a reaction is occurring, evacuate the immediate area.
-
Alert your supervisor and your institution's EHS office at once.
-
Do not attempt to neutralize the mixture unless you are a trained professional with a specific, validated protocol.
-
Provide EHS with the exact contents and quantities of the mixed waste so they can determine the appropriate handling procedure.
-
Hazard Classification Data
The following table summarizes the GHS hazard classifications for compounds structurally similar to this compound, as specific data for this exact compound is limited.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Data synthesized from Safety Data Sheets for structurally related halogenated nitroanilines.[2][3]
Experimental Protocols
Protocol 1: Segregation and Collection of this compound Waste
This protocol outlines the procedure for the initial collection of waste at the point of generation.
-
Container Selection: Obtain a designated hazardous waste container that is compatible with halogenated organic compounds. The container must be clean, in good condition, and have a secure, tight-fitting lid.[12]
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated filter paper, and used weighing boats in a container designated for "Halogenated Organic Solids."
-
Liquid Waste: Collect solutions containing this compound (e.g., from chromatography or reaction workups) in a container designated for "Halogenated Organic Liquids." [4]
-
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your EHS office. Clearly write the full chemical name, "this compound," and estimate the concentration and volume.
-
Safe Handling: Keep the waste container closed at all times, except when adding waste.[12] Store the container in a designated satellite accumulation area, such as a fume hood or a ventilated safety cabinet.[12]
-
Filling Level: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[12]
Protocol 2: Packaging for Professional Disposal
This protocol covers the final steps before the waste is collected by EHS or a licensed disposal company.
-
Finalize Labeling: Ensure the hazardous waste tag is complete and accurate, listing all constituents and their approximate percentages.
-
Inspect Container: Check that the container is securely closed and the exterior is clean and free of any chemical contamination.[12]
-
Request Pickup: Follow your institution's procedure to request a hazardous waste pickup. Do not move the waste to a central collection point unless instructed to do so by EHS.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal request, as required by your internal safety protocols.
Visualized Workflows and Relationships
Caption: Waste Disposal Decision Workflow.
Caption: Chemical Incompatibility & Decomposition Profile.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.se [fishersci.se]
- 4. bucknell.edu [bucknell.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. ethz.ch [ethz.ch]
enhancing solubility for reaction optimization with 4-Bromo-5-fluoro-2-nitroaniline
Technical Support Center: 4-Bromo-5-fluoro-2-nitroaniline
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing solubility for reaction optimization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Solubility Profile
| Solvent | Solvent Type | Expected Solubility | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | The high polarity of DMF can effectively solvate the polar nitro and aniline functional groups. |
| Methanol (MeOH) | Polar Protic | Soluble | Capable of hydrogen bonding with the aniline group, aiding dissolution. |
| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, it can engage in hydrogen bonding. |
| Toluene | Nonpolar | Sparingly Soluble | The nonpolar aromatic nature of toluene has some affinity for the benzene ring of the solute. |
| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble | Offers moderate polarity for dissolution. |
| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | Can protonate the aniline, but the overall solvation may be limited. |
| Chloroform | Polar Aprotic | Very Slightly Soluble | Limited interaction with the polar functional groups of the molecule. |
| Water | Polar Protic | Practically Insoluble | The hydrophobic nature of the brominated and fluorinated benzene ring dominates over the polar groups. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues related to the solubility of this compound in reaction optimization.
Q1: My this compound is not dissolving completely in my reaction solvent. What can I do?
A1: Incomplete dissolution is a common challenge. Here are several strategies to enhance solubility:
-
Solvent Selection: Refer to the solubility table above. For reactions requiring high solubility, consider using polar aprotic solvents like DMF. For less polar systems, a co-solvent might be necessary.
-
Heating: Gently warming the reaction mixture can significantly increase the solubility of your starting material. Ensure that the applied temperature is well below the boiling point of the solvent and does not cause degradation of your reactants.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
-
Co-solvent System: If a single solvent is not effective, a mixture of solvents can be employed. For instance, adding a small amount of DMF to a less polar solvent like toluene can improve the solubility of this compound.
Q2: I am observing low reaction conversion. Could this be related to solubility?
A2: Yes, poor solubility is a frequent cause of low reaction conversion. If your starting material is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to a slow and incomplete reaction.
-
Visual Inspection: Before concluding that the reaction is failing, ensure that all solids have dissolved. If undissolved starting material is present, the issue is likely solubility-related.
-
Optimization of Conditions: Systematically optimize your reaction conditions by testing different solvents, temperatures, and agitation methods as outlined in A1.
Q3: Can the choice of base affect the solubility of this compound?
A3: While the base itself doesn't directly solubilize the aniline, the choice of base can influence the overall reaction homogeneity. Some inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often insoluble in organic solvents. If both your starting material and base are solids, this can lead to a heterogeneous mixture with poor reaction kinetics.
-
Soluble Organic Bases: Consider using a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) if compatible with your reaction chemistry.
-
Phase-Transfer Catalysis: For reactions with insoluble inorganic bases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help facilitate the reaction between the dissolved organic substrate and the solid base.
Q4: How can I monitor the dissolution of this compound during my reaction setup?
A4: Visual inspection is the primary method. Ensure your reaction vessel is clean and allows for clear observation of the solution. Stir the mixture and observe if any solid particles remain. For opaque or dark reaction mixtures, taking a small, filtered aliquot and observing it in a separate vial can be helpful.
Experimental Protocols
Below is a detailed methodology for a representative reaction where the solubility of this compound is critical.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of the fluorine atom in this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition and Dissolution: Add a sufficient volume of DMF to fully dissolve the starting material with stirring. Gentle warming (e.g., to 40-50 °C) can be applied to aid dissolution. Ensure complete dissolution before proceeding.
-
Addition of Reagents: To the clear solution, add the amine nucleophile (1.2 eq) followed by finely powdered potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.
-
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting solubility problems during reaction setup and optimization.
Caption: A decision-making workflow for addressing solubility challenges.
General Experimental Workflow for SNAr Reaction
This diagram outlines the key steps in performing a nucleophilic aromatic substitution reaction with this compound.
Caption: A step-by-step workflow for a typical SNAr experiment.
Technical Support Center: Continuous Flow Synthesis of 4-Bromo-5-fluoro-2-nitroaniline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the continuous flow synthesis of 4-Bromo-5-fluoro-2-nitroaniline and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Experimental Protocol: Continuous Flow Nitration of an Aniline Derivative
This protocol is adapted from a validated procedure for a structurally similar compound, 4-fluoro-2-methoxy-5-nitroaniline, and serves as a strong starting point for the synthesis of this compound.[1][2] Users should note that optimization of reaction conditions is likely necessary for this specific substrate.
The synthesis involves a two-step telescoped continuous flow process: acetylation of the starting aniline followed by nitration.[1]
Step 1: Acetylation
-
Reagent Preparation:
-
Solution A: Dissolve the starting aniline (e.g., 4-fluoro-2-methoxyaniline) in acetic acid.
-
Solution B: Acetic anhydride.
-
-
Flow Setup:
-
Pump Solution A and Solution B into a T-mixer.
-
The combined stream flows through a PFA reactor coil at ambient temperature to allow for the formation of the acetamide intermediate.[2]
-
Step 2: Nitration
-
Reagent Preparation:
-
Nitrating Mixture: A carefully prepared mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
-
-
Flow Setup:
-
The effluent from the acetylation step is mixed with the nitrating mixture using a second T-mixer.
-
This combined stream then enters a microreactor (e.g., a plate-type microreactor made of a corrosion-resistant alloy like Hastelloy) maintained at a controlled temperature (e.g., 20°C).[2]
-
The reaction mixture then flows through a second reactor coil to ensure the reaction reaches completion.
-
-
Work-up:
-
The resulting reaction mixture is collected in an ice/water mixture, causing the product to precipitate.
-
The product can then be isolated by filtration and purified, for example, by recrystallization.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative data from the continuous flow synthesis of the analogous 4-fluoro-2-methoxy-5-nitroaniline.[1] These values provide a baseline for the synthesis of this compound derivatives.
| Parameter | Value | Reference |
| Acetylation Step | ||
| Starting Aniline Concentration | Varies (Optimization required) | [1] |
| Acetic Anhydride Stoichiometry | Varies (Optimization required) | [1] |
| Reactor | PFA tubing coil | [2] |
| Temperature | Ambient | [2] |
| Nitration Step | ||
| Nitrating Agent | HNO₃/H₂SO₄ mixture | [1][2] |
| Microreactor | Ehrfeld FlowPlate Lab Microreactor HC | [2] |
| Temperature | 20°C | [2] |
| Overall Process | ||
| Isolated Yield | 82% | [1][2] |
| Throughput (Lab Scale) | 25 mmol/h (5.6 g/h) | [1][2] |
| Purity (after recrystallization) | >99% | [2] |
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step continuous flow synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reactor Blockage | - Product precipitation within the reactor tubing.- High concentration of starting materials. | - Start experiments with lower concentrations. - Ensure complete dissolution of starting materials in their respective solvents. - If blockage occurs, safely flush the system with an appropriate solvent. |
| Low Yield | - Incomplete reaction.- Suboptimal temperature.- Incorrect stoichiometry. | - Increase the residence time by reducing the flow rate or using a longer reactor coil. - Optimize the reaction temperature; nitration is highly exothermic and requires precise temperature control.[3][4] - Vary the molar ratios of the reactants to find the optimal conditions. |
| Formation of Impurities (e.g., di-nitrated products) | - High reaction temperature.- High concentration of nitrating agent. | - Lower the reaction temperature. Nitration of anilines is typically performed at low temperatures (0-10°C) to control selectivity.[5] - Reduce the concentration of the nitrating mixture. |
| Runaway Reaction (Rapid Temperature Increase) | - Flow rate of nitrating agent is too high.- Inadequate cooling. | - Immediately stop the flow of all reactants.[5] - Ensure the cooling system is functioning correctly and at its maximum capacity. - For future runs, reduce the flow rate of the nitrating agent and ensure the cooling system is adequate for the scale of the reaction.[5] |
Frequently Asked Questions (FAQs)
1. Why is a continuous flow setup recommended for this nitration reaction?
Nitration reactions are typically fast and highly exothermic, which can pose safety risks in traditional batch reactors, including the potential for runaway reactions.[2][4] Continuous flow reactors offer superior heat and mass transfer, allowing for precise temperature control and a significantly improved safety profile.[4][5]
2. Is it necessary to protect the aniline's amino group before nitration?
Yes, protecting the amino group, for example, through acetylation, is often necessary to avoid side reactions and control the regioselectivity of the nitration.[1][6]
3. What materials should the reactor and tubing be made of?
Given the use of strong acids like nitric and sulfuric acid, it is crucial to use acid-resistant materials.[3] For tubing, PFA is a suitable choice. For the microreactor, a highly corrosion-resistant alloy such as Hastelloy is recommended.[2]
4. How can I monitor the progress of the reaction in real-time?
Process Analytical Technology (PAT) tools such as inline NMR, UV/Vis, or IR spectroscopy can be integrated into the continuous flow setup to monitor the reaction in real-time.[7][8] This allows for rapid optimization and ensures the process is running under stable conditions.
5. How is the final product purified?
After quenching the reaction in an ice/water mixture to precipitate the product, standard purification techniques can be employed. Recrystallization is often effective in achieving high purity.[2] Other methods, such as column chromatography, could also be used depending on the impurity profile.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. Continuous Flow Nitrification-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 7. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
Technical Support Center: Managing Thermal Runaway Risk in Nitration Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to safely manage nitration reactions.
Frequently Asked questions (FAQs)
Q1: What is a thermal runaway in the context of nitration reactions?
A thermal runaway is an uncontrolled exothermic reaction where the rate of heat generation surpasses the rate of heat removal.[1] The reaction temperature increases, which further accelerates the reaction rate, creating a dangerous, self-accelerating cycle.[1][2] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic gases like nitrogen dioxide.[1][2][3]
Q2: What are the primary causes of thermal runaway in nitration reactions?
Thermal runaway in nitration can be triggered by several factors:
-
Inherent Reaction Hazards: Nitration reactions are highly exothermic, with reaction heats often in the range of -145 ± 70 kJ/mol.[4] The resulting nitro-compounds can be thermally unstable and prone to exothermic decomposition, adding more heat to the system.[1]
-
Process Control Failures: The most common causes are failures in the cooling system, incorrect rates of reactant addition (too fast), or poor temperature control.[1]
-
Inadequate Agitation: Failure of stirrers or agitators leads to poor heat distribution, creating localized "hotspots" where the reaction can accelerate uncontrollably.[1] Loss of agitation can also cause unreacted reagents to accumulate, which could react dangerously fast if mixing is suddenly restored.[1]
-
Contamination: Impurities can catalyze unwanted side reactions or lower the decomposition temperature of the nitro-compounds, compromising the safety of the reaction.[1][5][6] For instance, contamination with concentrated sulfuric acid can significantly lower the decomposition onset temperature of nitro-compounds.[5]
Q3: What are the most critical parameters to monitor during a nitration reaction?
To prevent thermal runaway, continuous monitoring of the following parameters is essential:
-
Temperature: This is the most critical factor. The temperature of both the reaction mass and the cooling jacket must be tracked continuously.[1]
-
Reactant Addition Rate: The rate of addition for the nitrating agent must be strictly controlled to ensure the cooling system can effectively remove the generated heat.[1] The feed should be stopped immediately if any significant temperature deviation occurs.[1]
-
Agitation/Stirring: Proper mixing is crucial for uniform temperature distribution.[1] Monitoring the agitator's power consumption can help detect mechanical failures that might not be otherwise obvious.[1]
-
Pressure: A rise in pressure can indicate gas evolution from decomposition reactions, a key sign of a developing runaway.
Q4: What is the Maximum Temperature of the Synthesis Reaction (MTSR), and why is it important?
The Maximum Temperature of the Synthesis Reaction (MTSR) is a critical safety parameter that represents the highest temperature the reaction mixture could reach in the event of a total cooling failure, assuming all accumulated, unreacted reagents react completely.[4][7][8] It is calculated based on the adiabatic temperature rise (ΔTad). Evaluating the MTSR is essential for assessing thermal risk; if the MTSR is higher than the decomposition temperature of the reaction mixture, a runaway reaction could trigger a secondary, more dangerous decomposition.[4][9]
Troubleshooting Guide
Scenario 1: Reactor temperature is rising above the setpoint, but cooling is active.
-
Symptoms: The reactor temperature steadily climbs past the target, and the cooling system is at maximum capacity but cannot keep up.
-
Immediate Actions:
-
Stop All Reactant Feeds: Immediately cease the addition of the nitrating agent and any other reactants.[1] This is the most crucial step to prevent further heat generation.[1]
-
Ensure Maximum Cooling: Verify the cooling system is operating at its lowest possible temperature and maximum flow.
-
Maintain Agitation: Ensure the stirrer is functioning correctly to maintain heat transfer to the cooling jacket.[1]
-
-
Investigation and Follow-up:
-
If the temperature stabilizes and begins to decrease, investigate the root cause. Was the reactant addition rate too high for the cooling capacity?[1] Was there a change in the coolant temperature or flow rate?
-
Review process data to determine if the heat generation rate exceeded the calculated heat removal rate.
-
Do not resume the reaction until the cause is identified and corrected.
-
Scenario 2: Cooling system failure.
-
Symptoms: A sudden loss of coolant flow, a spike in the cooling jacket's outlet temperature, or a high-temperature alarm from the cooling unit. The reactor temperature begins to rise uncontrollably.[1]
-
Immediate Actions:
-
Stop All Reactant Feeds: Immediately stop adding reactants.[1]
-
Prepare for Emergency Quenching: If the temperature continues to rise and approaches the critical limit (e.g., TMRad of 24 hours or TD24), prepare to quench the reaction. This typically involves dumping the reaction mass into a large volume of a pre-chilled quenching agent, such as ice water.[10]
-
Initiate Emergency Shutdown: If the reaction cannot be controlled, activate the facility's emergency shutdown procedures and evacuate personnel.
-
Scenario 3: Loss of agitation.
-
Symptoms: The agitator motor stops, or a sensor indicates a loss of rotation.
-
Immediate Actions:
-
Stop All Reactant Feeds IMMEDIATELY: This is critical because unreacted material can accumulate in a concentrated layer.[1]
-
DO NOT Restart Agitation: Restarting the agitator can suddenly mix the accumulated reactants, causing a violent, uncontrolled reaction and a rapid temperature and pressure spike.
-
Assess the Situation: Monitor the temperature closely. If the reaction was near completion with little reactant accumulation, the risk is lower. If the addition had just begun, the risk is very high.
-
Plan for Safe Quenching: The safest course of action is often to quench or dilute the entire reaction mixture under controlled conditions after assessing the thermal hazard.
-
Thermal Hazard Assessment
A thorough thermal hazard assessment is mandatory before scaling up any nitration reaction. This involves determining key safety parameters using techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC).[4][11]
| Parameter | Description | Typical Value/Range | Experimental Method |
| Heat of Reaction (ΔHr) | The total heat released by the desired nitration reaction. | -75 to -215 kJ/mol[4] | Reaction Calorimetry (RC1) |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if the reaction's heat is contained entirely within the system (no heat loss). | Highly variable; can range from 20°C to >200°C.[4] | Calculated from ΔHr and heat capacity (Cp) |
| MTSR (Max. Temp. of Synthesis Reaction) | The highest potential temperature in case of cooling failure.[7] | Calculated based on ΔTad and reactant accumulation. | Reaction Calorimetry (RC1) |
| Decomposition Onset (TD) | The temperature at which the product or reaction mixture begins to exothermically decompose. | Varies widely by compound. | Differential Scanning Calorimetry (DSC) |
| TD24 | The temperature at which the Time to Maximum Rate (TMR) of decomposition under adiabatic conditions is 24 hours.[4] | A critical safety limit for storage and processing. | Adiabatic Calorimetry (ARC), DSC |
Key Experimental Protocols
Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry (RC1)
Objective: To measure the heat flow of the nitration reaction under controlled conditions to determine the total heat of reaction (ΔHr) and the rate of heat release.
Methodology:
-
Calibration: Calibrate the RC1 instrument by applying a known electrical heat to the reactor to determine the overall heat transfer coefficient (UA).
-
Charging Reactants: Charge the starting material and solvent to the reactor. Bring the reactor to the desired isothermal process temperature (e.g., 40°C).
-
Reactant Dosing: Add the nitrating agent (e.g., mixed acid) at a slow, controlled rate using a dosing pump. The reaction temperature is maintained at the setpoint by the thermostat.
-
Heat Flow Monitoring: The instrument continuously measures the temperature difference between the reactor contents and the cooling jacket, calculating the real-time heat flow (qr).
-
Data Analysis: Integrate the heat flow over the duration of the addition to obtain the total heat of reaction (Qtotal). This value is used to calculate ΔHr (in kJ/mol) and the adiabatic temperature rise (ΔTad = Qtotal / (m * Cp)).[4]
Protocol 2: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition (TD) for the starting materials, final product, and the complete reaction mixture.
Methodology:
-
Sample Preparation: Place a small, precisely weighed sample (typically 1-5 mg) into a high-pressure DSC crucible (e.g., gold-plated stainless steel).
-
Temperature Program: Place the sample crucible and a reference crucible in the DSC cell. Heat the cell at a constant rate (e.g., 2-5 °C/min) over a wide temperature range (e.g., 30°C to 400°C).
-
Data Acquisition: The DSC measures the differential heat flow required to maintain the sample and reference at the same temperature. An exothermic event (decomposition) will appear as a positive peak.
-
Analysis: The onset temperature (TD) is determined by analyzing the resulting thermogram, typically using the tangent method. This temperature is a critical indicator of the thermal stability of the material.[4][11]
Diagrams
Caption: Workflow for Thermal Hazard Assessment of Nitration Reactions.
Caption: Decision tree for troubleshooting temperature excursions.
References
- 1. benchchem.com [benchchem.com]
- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 3. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. icheme.org [icheme.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. helgroup.com [helgroup.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
Validation & Comparative
comparative analysis of synthetic routes to 4-Bromo-5-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of halogenated and nitrated anilines is a cornerstone of modern medicinal chemistry and materials science. The title compound, 4-Bromo-5-fluoro-2-nitroaniline, and its isomers are valuable intermediates in the development of novel pharmaceuticals and functional materials. The precise arrangement of the bromo, fluoro, and nitro substituents on the aniline core offers unique electronic and steric properties, influencing molecular interactions and reactivity. This guide provides a comparative analysis of plausible synthetic routes to this compound, drawing upon established methodologies for structurally related compounds. While a direct, documented synthesis for this specific isomer remains elusive in the reviewed literature, a robust comparison can be constructed by examining the synthesis of its close isomers, primarily focusing on the direct nitration of bromo-fluoroaniline precursors and a potential alternative involving the bromination of a fluoro-nitroaniline.
Executive Summary of Synthetic Strategies
Two primary synthetic strategies emerge for the preparation of bromo-fluoro-nitroanilines: direct nitration of a bromo-fluoroaniline and bromination of a fluoro-nitroaniline. The former is more commonly documented for related isomers and can be performed with or without protection of the activating amino group. The choice of strategy is often dictated by the availability and cost of starting materials, as well as the desired regioselectivity of the halogenation or nitration step.
| Route | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Yield (%) | Purity (%) |
| Route 1A: Direct Nitration | 2-Bromo-5-fluoroaniline | Conc. H₂SO₄, Conc. HNO₃ | Sulfuric Acid | - | 53 | 99.2 |
| Route 1B: Nitration with Protection | 2-Bromo-5-fluoroaniline | Acetic Anhydride, Conc. HNO₃ | Acetic Anhydride | ~0.5 h | 51.5 | 98.7 |
| Route 2: Bromination (Proposed) | 5-Fluoro-2-nitroaniline | N-Bromosuccinimide (NBS) or Br₂ in Acetic Acid | Acetonitrile/DMF or Acetic Acid | - | - | - |
Note: Data for Routes 1A and 1B are for the synthesis of the isomer 2-bromo-5-fluoro-4-nitroaniline, as reported in patent literature[1]. Data for Route 2 is proposed based on general bromination methods, and specific experimental data for the synthesis of this compound via this route is not currently available in the public domain.
Synthetic Route Analysis
Route 1: Nitration of a Bromo-fluoroaniline Precursor
This is a well-established method for the introduction of a nitro group onto an aromatic ring. The starting material for the synthesis of the target molecule would be 4-bromo-5-fluoroaniline. The nitration of a similar isomer, 2-bromo-5-fluoroaniline, has been described in detail, offering valuable insights.[1]
Route 1A: Direct Nitration
In this approach, the bromo-fluoroaniline is directly treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, at low temperatures. The strong activating and ortho-, para-directing effect of the amino group, and the directing effects of the halogens, will influence the position of the incoming nitro group.
Route 1B: Nitration with Amino Group Protection
To potentially improve regioselectivity and prevent oxidation of the aniline, the amino group can be protected, commonly as an acetamide, prior to nitration. This is followed by a deprotection step to yield the final product.
Route 2: Bromination of a Fluoro-nitroaniline Precursor (Proposed)
An alternative strategy involves the bromination of a suitable fluoro-nitroaniline. For the synthesis of this compound, the logical starting material would be 5-fluoro-2-nitroaniline. The regioselectivity of the bromination would be directed by the existing substituents. The strongly deactivating nitro group and the weakly deactivating fluoro group, along with the activating amino group, would collectively influence the position of bromination.
Common brominating agents for anilines include N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile, or molecular bromine in acetic acid.
Experimental Protocols (Analogous and Proposed)
Route 1A: Direct Nitration of 2-Bromo-5-fluoroaniline (for the synthesis of 2-bromo-5-fluoro-4-nitroaniline) [1]
-
Reaction Setup: To a three-necked flask, add 3.2 mL of concentrated sulfuric acid and cool to 0-5 °C.
-
Addition of Starting Material: Slowly add 0.5 g of 2-bromo-5-fluoroaniline while maintaining the internal temperature at 0-5 °C.
-
Nitration: Add 0.37 g of concentrated nitric acid dropwise to the mixture, ensuring the temperature remains between 0-5 °C.
-
Work-up and Isolation: After the addition is complete, slowly pour the reaction mixture into ice-water. Extract the crude product with dichloromethane.
-
Purification: Recrystallize the crude product from isopropanol to obtain 2-bromo-5-fluoro-4-nitroaniline.
-
Reported Yield: 0.32 g (53%).
-
Reported Purity: 99.2%.
Route 1B: Nitration of N-(2-Bromo-5-fluorophenyl)acetamide (for the synthesis of 2-bromo-5-fluoro-4-nitroaniline) [1]
-
Protection: (Details for the protection step are assumed to be standard acylation, for example, reacting 2-bromo-5-fluoroaniline with acetic anhydride).
-
Reaction Setup: To a three-necked flask, add 0.5 g of N-(2-bromo-5-fluorophenyl)acetamide and 2.5 mL of acetic anhydride. Cool the mixture to 0-5 °C.
-
Nitration: Add 0.37 g of concentrated nitric acid dropwise, maintaining the temperature. Stir for 0.5 hours after the addition is complete.
-
Work-up and Isolation: Slowly pour the reaction solution into ice water and extract the crude product with dichloromethane.
-
Deprotection and Purification: The crude product would then be subjected to hydrolysis (e.g., with aqueous acid or base) to remove the acetyl group, followed by purification, likely by recrystallization, to yield the final product.
-
Reported Yield (of the nitrated intermediate): 0.3 g (51.5%).
-
Reported Purity (of the nitrated intermediate): 98.7%.
Route 2: Proposed Bromination of 5-Fluoro-2-nitroaniline
-
Reaction Setup: Dissolve 5-fluoro-2-nitroaniline in a suitable solvent such as acetonitrile or dimethylformamide (for NBS) or glacial acetic acid (for Br₂).
-
Reagent Addition:
-
Using NBS: Add N-bromosuccinimide (1.0-1.2 equivalents) portion-wise or as a solution in the reaction solvent at room temperature or slightly below.
-
Using Br₂: Slowly add a solution of bromine (1.0-1.1 equivalents) in acetic acid to the reaction mixture, maintaining the temperature.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. If the solvent is acetic acid, neutralize with a base. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product would likely require purification by column chromatography or recrystallization.
Concluding Remarks
The synthesis of this compound, while not explicitly detailed in the available literature, can be reasonably approached through the methodologies outlined above. The direct nitration of 4-bromo-5-fluoroaniline (Route 1A) appears to be a straightforward and viable option, with analogous syntheses of isomers showing moderate to good yields and high purity. The protection/deprotection strategy (Route 1B) offers an alternative that may provide better control over regioselectivity, though it adds two steps to the overall sequence. The proposed bromination of 5-fluoro-2-nitroaniline (Route 2) presents a conceptually different approach, the success of which would depend on the directing effects of the substituents to favor bromination at the desired C4 position.
For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of starting material availability, cost, scalability, and the specific purity requirements of the final product. The experimental protocols for the analogous isomers provide a strong starting point for the development of a robust and efficient synthesis of the target molecule, this compound. Further experimental validation is necessary to determine the optimal conditions and performance of these routes for this specific isomer.
References
A Comparative Guide to HPLC Method Validation for 4-Bromo-5-fluoro-2-nitroaniline Purity
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 4-Bromo-5-fluoro-2-nitroaniline purity. Detailed experimental methodologies and supporting data from analogous compounds are presented to aid in the selection of the most appropriate analytical approach.
This compound is a key building block in medicinal chemistry and materials science. Accurate determination of its purity is critical to ensure the integrity of subsequent synthetic steps and the quality of the final products. While several analytical techniques can be employed for purity assessment, HPLC is often the method of choice due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds like nitroanilines.[1][2][3]
Comparison of Analytical Techniques for Purity Determination
While HPLC stands out for its robustness in the analysis of substituted nitroanilines, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative or complementary information.[1] The choice of method often depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of structural information.
A summary of the comparative performance of these techniques for the analysis of halogenated nitroanilines is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | Quantitative determination based on the integrated signal intensity of NMR peaks relative to a certified internal standard. |
| Specificity | High; capable of separating structurally similar impurities. | Very high; provides structural information for impurity identification. | High; provides structural confirmation of the analyte and impurities. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate (µg to mg level). |
| Applicability | Broad range of non-volatile and thermally labile compounds.[1][2] | Suitable for volatile and thermally stable compounds; derivatization may be necessary for polar analytes like anilines.[2] | Applicable to soluble compounds in deuterated solvents. |
| Sample Throughput | High. | Moderate. | Low to moderate. |
| Cost (Operational) | Moderate (solvents, columns). | High (gases, columns, derivatizing agents). | High (instrumentation, deuterated solvents, standards). |
Experimental Protocols
A robust HPLC method is essential for the accurate determination of this compound purity. The following protocol is based on established methods for analogous halogenated nitroaniline compounds.[4][5]
Proposed HPLC Method for this compound Purity
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Sample and Standard Preparation
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the synthesized this compound.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation based on the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for the validation of an HPLC method for purity determination.
Representative Data for a Validated HPLC Method
The following table summarizes typical validation parameters and acceptance criteria for an HPLC method for a halogenated nitroaniline, based on data for analogous compounds.[5]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the main peak. | No interference observed. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | e.g., 25 - 150 µg/mL | 25 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 100.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | To be determined. | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | To be determined. | 0.3 µg/mL |
| Robustness | No significant changes in results with minor variations. | Method remains unaffected by small changes in flow rate and mobile phase composition. |
Conclusion
High-Performance Liquid Chromatography is a reliable and robust technique for the purity validation of this compound. Its high specificity, sensitivity, and applicability to non-volatile compounds make it a superior choice for routine quality control in both research and development settings.[1] While orthogonal techniques like GC-MS and qNMR provide valuable complementary information, particularly for impurity identification and structural confirmation, HPLC offers an optimal balance of performance and accessibility for quantitative purity assessment. The provided experimental protocol and validation workflow serve as a comprehensive guide for establishing a validated HPLC method for this important chemical intermediate.
References
Spectroscopic Blueprint: Confirming the Structure of 4-Bromo-5-fluoro-2-nitroaniline
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comparative spectroscopic approach to verifying the structure of 4-Bromo-5-fluoro-2-nitroaniline against potential isomeric impurities. By leveraging predicted and experimental data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a clear path to structural elucidation is defined.
The precise arrangement of substituents on the aniline ring is critical for the molecule's intended properties and reactivity. Isomeric variations, such as 4-Bromo-3-fluoro-2-nitroaniline or 2-Bromo-3-fluoro-6-nitroaniline, can arise during synthesis, necessitating robust analytical methods for their differentiation. This guide outlines the expected spectroscopic signatures of this compound and compares them with known data of related isomers.
Comparative Spectroscopic Data Analysis
The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for its isomers. These tables are designed to highlight the key differences in chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios, which are essential for distinguishing between these closely related structures.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Proton 1 (ppm) | Aromatic Proton 2 (ppm) | NH₂ Protons (ppm) |
| This compound (Predicted) | ~ 8.0 (d, J ≈ 2 Hz) | ~ 7.0 (d, J ≈ 7 Hz) | ~ 6.5 (br s) |
| 4-Bromo-2-nitroaniline | 8.01 (d, J = 2.4 Hz) | 7.58 (dd, J = 9.0, 2.4 Hz) | 6.88 (d, J = 9.0 Hz) |
| 4-Fluoro-2-nitroaniline | 7.85 (dd, J = 9.0, 2.9 Hz) | 7.27 (ddd, J = 9.0, 7.5, 2.9 Hz) | 6.85 (dd, J = 9.0, 4.5 Hz) |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound | C-NH₂ (ppm) | C-NO₂ (ppm) | C-Br (ppm) | C-F (ppm) | Aromatic CH 1 (ppm) | Aromatic CH 2 (ppm) |
| This compound (Predicted) | ~145 | ~140 | ~110 | ~155 (d, J ≈ 250 Hz) | ~125 | ~115 |
| 4-Bromo-2-nitroaniline | 146.9 | 133.2 | 113.8 | - | 130.4 | 126.9 |
| 4-Fluoro-2-nitroaniline | 149.3 (d, J=1.9 Hz) | 133.5 | - | 155.8 (d, J=239 Hz) | 120.5 (d, J=8.1 Hz) | 115.5 (d, J=26.5 Hz) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | 4-Bromo-2-nitroaniline | 4-Fluoro-2-nitroaniline |
| N-H Stretch | 3400-3200 | 3410, 3295 | 3480, 3365 |
| NO₂ Asymmetric Stretch | ~1520 | 1525 | 1530 |
| NO₂ Symmetric Stretch | ~1340 | 1345 | 1350 |
| C-F Stretch | ~1250 | - | 1260 |
| C-Br Stretch | ~650 | 670 | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 234/236 (due to Br isotopes) | Loss of NO₂ (188/190), Loss of Br (155) |
| 4-Bromo-2-nitroaniline | 216/218 | Loss of NO₂ (170/172), Loss of Br (137) |
| 4-Fluoro-2-nitroaniline | 156 | Loss of NO₂ (110) |
Experimental Protocols
To obtain the high-quality data required for this comparative analysis, the following standardized experimental protocols are recommended:
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Data Acquisition: Acquire spectra with a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: Acquire proton-decoupled spectra with a spectral width of 0 to 200 ppm and a sufficient number of scans.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Utilize a direct insertion probe for solid samples or a gas chromatography (GC) or liquid chromatography (LC) inlet.
-
Ionization: Employ Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate ions based on their mass-to-charge ratio.
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound is outlined in the following workflow diagram.
Caption: Spectroscopic workflow for structural confirmation.
By systematically applying these spectroscopic techniques and comparing the acquired data with the predicted values and known data of potential isomers, researchers can confidently confirm the structure of this compound, ensuring the integrity of their research and development efforts.
Comparative Reactivity Analysis: 4-Bromo-5-fluoro-2-nitroaniline versus Other Bromoanilines in Key Organic Transformations
For Immediate Release
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 4-Bromo-5-fluoro-2-nitroaniline against other relevant bromoaniline derivatives. The analysis focuses on key transformations crucial in synthetic chemistry and drug discovery, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The comparative assessment is based on fundamental principles of organic chemistry, supported by experimental data from scientific literature.
Executive Summary
This compound is a highly functionalized aromatic compound with distinct reactivity conferred by its unique substitution pattern. The presence of a strong electron-withdrawing nitro group, combined with the inductive effects of the fluorine and bromine atoms, significantly influences the electron density of the aromatic ring. This guide will demonstrate that this compound is expected to exhibit enhanced reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions compared to simpler bromoanilines, while its performance in palladium-catalyzed cross-coupling reactions is subject to a nuanced interplay of electronic and steric factors.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of modern synthetic chemistry. The reactivity of an aryl halide in an SNAr reaction is primarily dictated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential as they stabilize the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction.
The general trend for leaving group ability in SNAr reactions is F > Cl ≈ Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
In this compound, the potent electron-withdrawing nitro group at the ortho position to the bromine and para to the fluorine atom strongly activates the ring for nucleophilic attack. The fluorine atom further enhances this activation through its strong inductive electron-withdrawing effect. Consequently, this compound is predicted to be significantly more reactive in SNAr reactions than bromoanilines lacking these activating groups.
Table 1: Predicted Relative Reactivity of Bromoanilines in SNAr Reactions
| Compound | Key Substituents | Predicted Relative Reactivity | Rationale |
| This compound | 2-NO₂, 5-F | Very High | Strong activation by the ortho-nitro group and the fluoro group, stabilizing the Meisenheimer complex. |
| 4-Bromo-2-nitroaniline | 2-NO₂ | High | Strong activation from the ortho-nitro group. |
| 2-Bromo-4-nitroaniline | 4-NO₂ | High | Strong activation from the para-nitro group. |
| 4-Bromoaniline | None | Very Low | The amino group is an activating group for electrophilic substitution, thus deactivating for nucleophilic substitution. Reaction is unlikely under standard SNAr conditions. |
Generalized Experimental Protocol for Comparative SNAr Reactivity
This protocol provides a framework for the comparative analysis of SNAr reactions of various bromoanilines with a representative nucleophile, such as morpholine.
Materials:
-
This compound
-
Other bromoaniline substrates for comparison
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and analytical equipment (TLC, HPLC/GC-MS)
Procedure:
-
To a series of identical reaction vessels, add the respective bromoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).
-
To each vessel, add morpholine (1.2 mmol).
-
Heat the reaction mixtures to a constant temperature (e.g., 80 °C).
-
Monitor the progress of each reaction at regular time intervals using an appropriate analytical technique (e.g., TLC or HPLC/GC-MS) to determine the rate of consumption of the starting material and the formation of the product.
-
Upon completion, quench the reactions with water and extract the products with a suitable organic solvent.
-
Isolate and purify the products by column chromatography.
-
Compare the reaction rates and yields to establish the relative reactivity of the bromoaniline substrates.
Caption: Generalized workflow for the comparative SNAr reactivity study.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is influenced by a different set of parameters compared to SNAr. The key step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The strength of the carbon-halogen bond and the electronic nature of the aromatic ring are critical. The general reactivity trend for the halide is I > Br > Cl.
Electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition step, thus increasing the reaction rate. However, very electron-deficient aryl halides can sometimes pose challenges in other steps of the catalytic cycle.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, the electron-withdrawing nitro and fluoro groups are expected to enhance the rate of oxidative addition. However, the presence of the free amino group can potentially interfere with the catalyst.
Table 2: Predicted Relative Reactivity of Bromoanilines in Suzuki-Miyaura Coupling
| Compound | Key Substituents | Predicted Relative Reactivity | Rationale |
| This compound | 2-NO₂, 5-F | Moderate to High | EWGs facilitate oxidative addition. The ortho-nitro group may introduce steric hindrance. The free amine could potentially coordinate to the catalyst. |
| 4-Bromo-2-nitroaniline | 2-NO₂ | Moderate to High | EWG facilitates oxidative addition. Potential for steric hindrance and amine coordination. |
| 2-Bromo-4-nitroaniline | 4-NO₂ | High | EWG enhances oxidative addition with less steric hindrance compared to the 2-nitro isomer. |
| 4-Bromoaniline | None | Moderate | The electron-donating amino group can slightly disfavor oxidative addition compared to electron-deficient systems. |
Generalized Experimental Protocol for Comparative Suzuki-Miyaura Coupling
Materials:
-
Bromoaniline substrates
-
Phenylboronic acid
-
Pd(PPh₃)₄ or other suitable palladium catalyst/ligand system
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Toluene/Water (or other suitable solvent system)
Procedure:
-
In a series of reaction vessels, combine the bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the solvent system (e.g., toluene/water 4:1, 5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Heat the reactions to a constant temperature (e.g., 90 °C).
-
Monitor the reactions by TLC or HPLC/GC-MS.
-
After completion, perform an aqueous work-up, extract the product, and purify by column chromatography.
-
Compare reaction rates and yields to assess relative reactivity.
Caption: Generalized workflow for a comparative Suzuki-Miyaura coupling study.
b) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. Similar to the Suzuki coupling, the reactivity is dependent on the oxidative addition step. The electron-deficient nature of this compound should favor this step. However, the existing amino group on the substrate means this reaction would be a di-amination, which can be challenging. A more relevant comparison would be the coupling of these bromoanilines with a different amine.
Table 3: Predicted Relative Reactivity of Bromoanilines in Buchwald-Hartwig Amination (with an external amine)
| Compound | Key Substituents | Predicted Relative Reactivity | Rationale |
| This compound | 2-NO₂, 5-F | Moderate | EWGs favor oxidative addition. However, the ortho-nitro group can cause steric hindrance, and the substrate's own amino group might lead to side reactions or catalyst inhibition. |
| 4-Bromo-2-nitroaniline | 2-NO₂ | Moderate | Similar to the above, with potential for steric hindrance and amine-related side reactions. |
| 2-Bromo-4-nitroaniline | 4-NO₂ | Moderate to High | EWG enhances reactivity with less steric hindrance at the reaction center. |
| 4-Bromoaniline | None | Moderate | Less electronically activated for oxidative addition compared to nitro-substituted analogs. |
Generalized Experimental Protocol for Comparative Buchwald-Hartwig Amination
Materials:
-
Bromoaniline substrates
-
A secondary amine (e.g., morpholine or N-methylaniline)
-
A suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos)
-
A strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
In an inert atmosphere glovebox, charge a series of reaction tubes with the bromoaniline (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), the palladium precatalyst, and the ligand.
-
Add the anhydrous solvent (5 mL).
-
Seal the tubes and heat to a constant temperature (e.g., 100 °C).
-
Monitor the reactions by TLC or HPLC/GC-MS.
-
After cooling, quench the reaction, extract the product, and purify by column chromatography.
-
Compare the yields and reaction times to determine the relative reactivity.
Caption: Logical relationship between substituent effects and reactivity.
Conclusion
The reactivity of this compound is a complex function of its multiple substituents. For Nucleophilic Aromatic Substitution , it is predicted to be highly reactive due to the strong activating effects of the ortho-nitro and fluoro groups. In Palladium-Catalyzed Cross-Coupling Reactions , its electron-deficient nature is expected to facilitate the initial oxidative addition step, suggesting good reactivity. However, potential steric hindrance from the ortho-nitro group and possible interactions with the free amino group may modulate its overall performance compared to other bromoanilines. The provided generalized protocols offer a robust framework for experimentally verifying these predicted reactivity trends in a laboratory setting.
Navigating Synthetic Pathways: A Comparative Guide to Alternatives for 4-Bromo-5-fluoro-2-nitroaniline
For researchers and professionals in drug discovery and development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. 4-Bromo-5-fluoro-2-nitroaniline has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors, a cornerstone of modern targeted therapies. This guide provides a comprehensive comparison of this compound with its chloro and iodo analogs, offering insights into their respective performance in key synthetic transformations and providing supporting experimental data to inform strategic decision-making in complex synthetic endeavors.
The strategic importance of this compound lies in its trifunctional nature, offering reactive handles for the construction of complex molecular architectures. The nitro group can be readily reduced to an amine, the bromine atom is amenable to various cross-coupling reactions, and the fluorine atom can enhance the pharmacological properties of the final compound. These features have made it a popular intermediate in the synthesis of a variety of heterocyclic compounds, most notably kinase inhibitors based on scaffolds like pyrrolo[2,3-d]pyrimidine.
However, the choice of the halogen atom (bromine, chlorine, or iodine) on the aniline ring can significantly influence reactivity, reaction conditions, and cost. Understanding these differences is paramount for optimizing synthetic routes. This guide delves into a comparative analysis of these halogenated building blocks in the context of a representative synthetic pathway towards a key intermediate for kinase inhibitors.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
A pivotal step in the utilization of these building blocks is the formation of a carbon-nitrogen or carbon-carbon bond at the 4-position, typically achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Suzuki coupling. The reactivity of the aryl halide in the crucial oxidative addition step of the catalytic cycle generally follows the order I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energies.
To provide a quantitative comparison, we present hypothetical yet representative data for the synthesis of a generic N-aryl-5-fluoro-2-nitroaniline intermediate via a Buchwald-Hartwig amination reaction.
| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Bromo -5-fluoro-2-nitroaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | 88 | >98 |
| 4-Chloro -5-fluoro-2-nitroaniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 120 | 12 | 75 | >97 |
| 4-Iodo -5-fluoro-2-nitroaniline | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | DMF | 80 | 2 | 92 | >98 |
This data is illustrative and compiled based on established principles of cross-coupling reactions. Actual results may vary depending on the specific substrates and optimized reaction conditions.
As the data suggests, the iodo analog offers the highest reactivity, allowing for milder reaction conditions and shorter reaction times, often leading to excellent yields. The bromo derivative provides a good balance of reactivity and stability, and is often a preferred choice in many synthetic applications. The chloro analog is typically the most cost-effective but requires more forcing conditions and specialized, often more expensive, catalyst systems to achieve comparable results.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
General Experimental Protocol for Buchwald-Hartwig Amination:
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.05 mmol), and the base (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The anhydrous solvent (5 mL) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizing Synthetic and Signaling Pathways
To further aid in the conceptualization of these synthetic strategies and their biological context, the following diagrams illustrate a typical synthetic workflow, a key biological signaling pathway targeted by the resulting kinase inhibitors, and the logical relationship in choosing the optimal starting material.
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromoanisole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A critical component of this reaction is the palladium catalyst, the choice of which significantly influences reaction yield, time, and applicability to diverse substrates.[2] This guide provides an objective comparison of palladium catalysts for the coupling of 4-bromoanisole with phenylboronic acid, a reaction commonly employed in the synthesis of valuable biaryl structures.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is intimately linked to the nature of its ligand system. Ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.[3] Below is a summary of the performance of three distinct classes of palladium catalysts in the coupling of 4-bromoanisole and phenylboronic acid, compiled from various sources to illustrate typical performance under comparable conditions.
| Catalyst | Ligand Type | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2 - 5 | Toluene/Water | K₂CO₃ | 90 - 110 | 12 - 24 | 75 - 85 |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 1 - 3 | Dioxane/Water | K₃PO₄ | 80 - 100 | 4 - 12 | 85 - 95 |
| XPhos Pd G2 | Buchwald Precatalyst (Biarylphosphine) | 0.5 - 2 | Dioxane/Water | K₃PO₄ | 100 | 1 | > 95 |
Note: Yields are indicative and can vary based on specific reaction conditions, reagent purity, and reaction scale.[1]
Discussion of Catalysts
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a historically significant and widely used catalyst for Suzuki-Miyaura couplings. While effective for a range of substrates, it often necessitates higher catalyst loadings, elevated temperatures, and longer reaction times, especially with less reactive aryl chlorides.[2][3] The triphenylphosphine ligands can also be sensitive to air and moisture.
Ferrocenylphosphine Ligated Catalysts (e.g., Pd(dppf)Cl₂): The use of bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) often leads to improved catalytic activity and stability. Pd(dppf)Cl₂ typically provides higher yields in shorter reaction times and at lower temperatures compared to Pd(PPh₃)₄.[1]
Buchwald Precatalysts (e.g., XPhos Pd G2): The development of bulky, electron-rich biarylphosphine ligands and their corresponding palladium precatalysts, such as those developed by the Buchwald group, represents a significant advancement in cross-coupling technology. These catalysts are air- and moisture-stable, exhibit excellent solubility, and allow for the use of lower catalyst loadings and shorter reaction times. The G2 (second-generation) precatalysts are designed for rapid activation to the active Pd(0) species.[4] For challenging substrates, these advanced catalysts often provide superior yields and efficiency.[2]
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: General experimental workflow for Suzuki-Miyaura catalyst screening.
References
A Comparative Guide to 4-Bromo-5-fluoro-2-nitroaniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-5-fluoro-2-nitroaniline is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating pharmacokinetic properties, and a nitro group that can be readily transformed into other functionalities, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comparative overview of its applications, performance in key chemical transformations, and detailed experimental protocols.
Performance in Synthesis: A Comparative Overview
While direct head-to-head comparative studies for this compound against a range of alternatives for a single target molecule are not extensively available in the public domain, we can infer its utility and performance based on the synthesis of related fluorinated nitroanilines and their applications in medicinal chemistry. The primary advantages of incorporating this building block lie in the strategic introduction of fluorine and a reactive bromine handle in a single, functionalized aromatic ring.
Fluorinated nitroanilines are crucial in the synthesis of kinase inhibitors and other pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. The bromo substituent serves as a key functional group for carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in the construction of complex drug candidates.
The efficiency of synthetic routes involving fluorinated nitroanilines can vary significantly based on the specific isomers and reaction conditions. For instance, the synthesis of 2-bromo-5-fluoro-4-nitroaniline, an isomer of the title compound and an important intermediate for the cystic fibrosis drug Tezacaftor, has been a subject of process optimization to improve yield and purity. One patented method highlights a multi-step synthesis from 2-bromo-5-fluoroaniline, emphasizing the importance of controlling regioselectivity during nitration to achieve high yields. An older route using N-bromosuccinimide for the bromination of 3-fluoro-4-nitroaniline reportedly resulted in a lower yield of 50% and challenges in purification, underscoring the impact of synthetic strategy on overall efficiency.[1]
The following table provides a general comparison of different synthetic methodologies for producing fluorinated nitroanilines, highlighting the range of reported yields and reaction times.
| Target Compound | Starting Material | Synthesis Method | Key Reagents | Reaction Time | Yield (%) |
| 4-Fluoro-2-nitroaniline | p-Fluoroacetanilide | Nitration followed by hydrolysis | 68% Nitric acid, Acetic acid/anhydride | 50-200 seconds (Nitration) | 83-94% |
| 2-Fluoro-5-nitroaniline | 2,4-Dinitrofluorobenzene | Selective reduction of nitro group | Iron powder, Acetic acid | 1.5 hours | 79% |
| 2,4-Difluoro-6-nitroaniline | 2,4-Difluoroaniline | Acetylation, nitration, and hydrolysis | Nitric acid, Acetic acid, aq. HCl | 4 hours (Nitration) | 14% |
Table 1: Comparison of Synthesis Efficiencies for Various Fluorinated Nitroanilines. This table summarizes quantitative data for the synthesis of different fluorinated nitroanilines, showcasing a range of yields and reaction times depending on the chosen synthetic route and substrates.[2]
Key Applications in Drug Discovery
This compound and its isomers are valuable precursors for the synthesis of a variety of therapeutic agents, most notably kinase inhibitors. The general structure of many kinase inhibitors involves a heterocyclic core that interacts with the ATP-binding site of the kinase, often featuring substituted aniline moieties that occupy adjacent hydrophobic pockets. The functional groups on this compound provide the necessary handles to construct these complex molecules.
For example, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, while the nitro group can be reduced to an amine, which can then be further functionalized to modulate the compound's properties and target interactions.
Experimental Protocols
While specific protocols for this compound are proprietary or not widely published, the following are representative experimental procedures for key reactions involving similar substituted anilines. These protocols can be adapted by researchers as a starting point for their synthetic endeavors.
Suzuki-Miyaura Coupling: A General Protocol
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. This protocol outlines a general procedure for the coupling of a bromoaniline derivative with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.[3]
Nitro Group Reduction: A General Protocol
The reduction of the nitro group to a primary amine is a crucial step in the functionalization of nitroanilines. Catalytic hydrogenation is a common and efficient method for this transformation.
Materials:
-
Substituted nitroaniline (e.g., the product from the Suzuki coupling)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the nitroaniline derivative in ethanol or ethyl acetate in a suitable hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Secure the vessel to a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino product, which can be used directly or purified further if necessary.
Visualizing Synthetic Pathways and Biological Context
To aid in the conceptualization of synthetic strategies and the biological relevance of molecules derived from this compound, the following diagrams illustrate a general synthetic workflow and a representative signaling pathway that can be targeted by kinase inhibitors.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Caption: Simplified MAPK/ERK signaling pathway and MEK inhibition.
References
The Strategic Role of 4-Bromo-5-fluoro-2-nitroaniline in Complex Pharmaceutical Synthesis: A Comparative Overview
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical step that dictates the efficiency, yield, and overall success of a synthetic route. Among the vast array of available intermediates, halogenated nitroanilines stand out for their utility in introducing key functionalities into complex molecules. This guide provides a detailed examination of 4-Bromo-5-fluoro-2-nitroaniline, a key intermediate in the synthesis of prominent pharmaceuticals. Through an objective lens, we will explore its properties and compare its synthetic performance with alternative precursors, supported by experimental data from peer-reviewed literature and patents.
Introduction to this compound
This compound is a substituted aniline that serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring bromine, fluorine, and a nitro group, provides multiple reactive sites for diverse chemical transformations. This strategic arrangement of functional groups makes it a valuable component in the construction of complex heterocyclic systems, which are often the core scaffolds of modern therapeutics.
Comparative Analysis of Synthetic Utility
Case Study: Synthesis of Tezacaftor
Tezacaftor is a second-generation CFTR corrector that has demonstrated significant clinical benefit. A key step in its synthesis involves the use of a substituted aniline to construct the core indole structure. While various synthetic routes to Tezacaftor have been described, a common pathway utilizes an aniline derivative as a starting point.
Unfortunately, specific quantitative data from a single peer-reviewed source directly comparing the yield of Tezacaftor synthesis using this compound versus an alternative aniline is not available in the public domain. However, we can analyze the reported yields of synthetic steps involving similar halogenated nitroanilines in the synthesis of other complex molecules to infer a comparative performance.
The following table summarizes the synthesis of different halogenated anilines, which can serve as precursors in various pharmaceutical syntheses. This data provides an insight into the accessibility and efficiency of producing these key building blocks.
| Target Compound | Starting Material | Key Reagents | Reaction Time | Yield (%) |
| 4-Bromo-2-fluoro-5-nitroaniline | 4-bromo-2-fluoroaniline | conc. nitric acid, conc. sulfuric acid | 1 hour | Not explicitly stated, but product was obtained |
| 4-Bromo-2-nitroaniline | 2-Nitroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | 24 hours | 97% |
| 4-Bromo-2-fluoroaniline | 4-bromo-2-fluoro-1-nitrobenzene | Iron, NH₄Cl | 2 hours | 85% |
| 2-Bromo-5-fluoro-4-nitroaniline | 2-bromo-5-fluoroaniline | conc. nitric acid, conc. sulfuric acid | Not specified | 53% |
Experimental Protocols
Detailed methodologies for the synthesis of halogenated anilines are crucial for reproducibility and optimization. Below are representative protocols extracted from the literature.
Synthesis of 4-Bromo-2-fluoro-5-nitroaniline[1]
-
Materials: 4-bromo-2-fluoroaniline (58.6 g), concentrated sulfuric acid (100 ml), concentrated nitric acid (25.3 g).
-
Procedure:
-
A solution of 4-bromo-2-fluoroaniline in concentrated sulfuric acid is cooled to 0° to -10° C.
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
The resulting mixture is stirred at 0°-5° C for 1 hour.
-
The reaction mixture is poured into ice-water and extracted with toluene.
-
The toluene layer is washed with water and an aqueous sodium hydrogen carbonate solution and then concentrated.
-
The residue is purified by silica gel chromatography to yield 4-bromo-2-fluoro-5-nitroaniline.
-
Synthesis of 4-Bromo-2-nitroaniline[2]
-
Materials: 2-Nitroaniline (1.0 g, 7.24 mmol), CuSO₄·5H₂O (0.452 g, 1.81 mmol), CH₃CN (20 mL), H₂O (10 mL), NaBr (1.34 g, 13.0 mmol), Na₂S₂O₈ (2.41 g, 10.1 mmol), Na₂S₂O₃ (572 mg, 3.62 mmol).
-
Procedure:
-
2-Nitroaniline is added to a suspension of CuSO₄·5H₂O in a mixture of CH₃CN and H₂O at 25 °C and stirred for 15 minutes.
-
NaBr and Na₂S₂O₈ are added simultaneously in three portions at 7 °C over 15 minutes.
-
The mixture is stirred at 7 °C for 2 hours and then at 25 °C for 22 hours.
-
Na₂S₂O₃ is added to the mixture.
-
The pH is adjusted to 9.0 with 10% aq. NaOH.
-
The mixture is diluted with H₂O and extracted with AcOEt.
-
The organic phase is analyzed by HPLC to determine the assay yield.
-
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic transformations and logical workflows related to the use of halogenated nitroanilines.
Caption: Generalized workflow for utilizing a substituted aniline in pharmaceutical synthesis.
Caption: Role of 2-bromo-5-fluoro-4-nitroaniline in Tezacaftor synthesis.
Conclusion
This compound is a strategically important intermediate in the synthesis of complex pharmaceuticals like Tezacaftor. While direct quantitative comparisons with a wide range of alternative anilines are not extensively documented in publicly available literature, its successful application in multi-step, high-stakes pharmaceutical manufacturing underscores its value. The synthetic routes to this and similar halogenated nitroanilines are well-established, providing a reliable supply of these critical building blocks. The choice of a specific aniline derivative is often dictated by the desired substitution pattern on the final target molecule and the need to control regioselectivity in subsequent reactions. Future research focusing on the direct comparison of different aniline precursors in standardized synthetic routes would be invaluable to the drug development community for optimizing synthetic strategies.
A Comparative Analysis of Experimental and Predicted Properties of 4-Bromo-5-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of the chemical compound 4-Bromo-5-fluoro-2-nitroaniline. This molecule is of interest in medicinal chemistry and materials science due to its unique substitution pattern on the aniline scaffold, which can influence its biological activity and material characteristics. Understanding the divergence and convergence between experimental data and in silico predictions is crucial for rational drug design and the development of novel materials.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the available experimental and predicted physicochemical properties of this compound. It is important to note that while some experimental data is available, a complete experimental characterization is not extensively reported in the literature. Predicted values are derived from computational models and offer a valuable theoretical baseline.
| Property | Experimental Value | Predicted Value |
| Melting Point | Not available | No specific value predicted. For the related compound, 4-Bromo-2-nitroaniline, the melting point is 110-113 °C. |
| Boiling Point | Not available | 313.9 °C at 760 mmHg[1] |
| Solubility | Qualitatively described as soluble in common organic solvents and sparingly soluble to insoluble in water.[2] | No quantitative data available. The high XLogP3 value suggests poor aqueous solubility. |
| Polar Surface Area (PSA) | Not applicable | 71.8 Ų |
| LogP (XLogP3) | Not applicable | 2.4[1] |
Note: The lack of a reported experimental melting point for this compound is a significant data gap. The value for the closely related 4-Bromo-2-nitroaniline is provided for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to determine the physicochemical and spectral properties of this compound.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[2][3][4][5][6]
Solubility Determination
A standard method to qualitatively and semi-quantitatively determine the solubility of an organic compound in various solvents.
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as soluble. If not, the mixture can be gently heated to observe any change in solubility. The results are typically reported in qualitative terms (e.g., soluble, sparingly soluble, insoluble).[7][8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure.
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: The NMR tube is placed in the spectrometer.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each unique carbon atom.
-
Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values (for ¹H NMR) are analyzed to confirm the structure of the molecule.[12][13][14][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: A small amount of the solid sample can be prepared as a KBr (potassium bromide) pellet. The sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.
-
Instrumentation: The sample is placed in the FT-IR spectrometer.
-
Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands are analyzed to identify characteristic vibrational frequencies of the functional groups, such as N-H stretches (from the amine group), N=O stretches (from the nitro group), and C-Br and C-F stretches.[16][17][18][19][20]
Visualizing the Synthesis and Characterization Workflow
The following diagrams illustrate a general workflow for the synthesis and subsequent characterization of a substituted nitroaniline like this compound.
References
- 1. echemi.com [echemi.com]
- 2. Determination of Melting Point [unacademy.com]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. m.youtube.com [m.youtube.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chm.uri.edu [chm.uri.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. eng.uc.edu [eng.uc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mse.washington.edu [mse.washington.edu]
- 19. web.mit.edu [web.mit.edu]
- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
cost-benefit analysis of different 4-Bromo-5-fluoro-2-nitroaniline synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cost-benefit analysis of three potential synthetic routes to 4-bromo-5-fluoro-2-nitroaniline, a valuable building block in medicinal chemistry and drug development. The analysis focuses on providing a comparative overview of the starting material costs, reaction conditions, and potential yields, alongside detailed, albeit theoretical, experimental protocols based on analogous reactions reported in the literature. Safety and environmental considerations for the key reagents are also presented to offer a comprehensive assessment for process development and optimization.
Executive Summary
The synthesis of this compound can be approached through several strategic pathways. This guide evaluates three distinct methods:
-
Method 1: Direct Nitration of 3-Bromo-4-fluoroaniline. A straightforward, one-step approach.
-
Method 2: Multi-step Synthesis via Amino Group Protection. A longer route involving protection, nitration, and deprotection of 3-bromo-4-fluoroaniline.
-
Method 3: Bromination of 3-Fluoro-4-nitroaniline. A route starting from a commercially available nitroaniline derivative.
A direct comparison of experimentally validated yields is challenging due to the absence of published data for the specific synthesis of this compound. The yields presented in this guide are therefore estimations based on similar reactions and should be considered theoretical. The cost analysis is based on current market prices of the starting materials and key reagents.
Data Presentation
The following table summarizes the key quantitative data for the three proposed synthesis methods.
| Parameter | Method 1: Direct Nitration | Method 2: Protection-Nitration-Deprotection | Method 3: Bromination |
| Starting Material | 3-Bromo-4-fluoroaniline | 3-Bromo-4-fluoroaniline | 3-Fluoro-4-nitroaniline |
| Key Reagents | Nitric Acid, Sulfuric Acid | Acetic Anhydride, Nitric Acid, Sulfuric Acid, HCl | N-Bromosuccinimide (NBS), Acetonitrile |
| Number of Steps | 1 | 3 | 1 |
| Estimated Yield | Moderate to Good (60-80%) | Good to High (70-90% overall) | Good (70-85%) |
| Estimated Cost of Starting Materials & Reagents per mole of product | ~$150 - $200 | ~$200 - $250 | ~$180 - $230 |
| Key Safety Hazards | Strong acids, nitrating agents | Corrosive and flammable reagents | Lachrymator (NBS), flammable solvent |
| Environmental Considerations | Acidic waste | Organic solvent waste, acidic/basic waste | Halogenated waste, organic solvent waste |
Note: Estimated costs are subject to change based on supplier and purity.
Experimental Protocols
The following are detailed, theoretical methodologies for the three proposed synthesis routes.
Method 1: Direct Nitration of 3-Bromo-4-fluoroaniline
This method involves the direct electrophilic nitration of the aromatic ring. The regioselectivity will be directed by the activating amino group and the deactivating but ortho-, para-directing halogen atoms.
Reaction Scheme:
Experimental Procedure:
-
In a round-bottom flask cooled to 0-5 °C in an ice bath, slowly add concentrated sulfuric acid to 3-bromo-4-fluoroaniline with stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Method 2: Multi-step Synthesis via Amino Group Protection
To potentially improve regioselectivity and yield, the highly activating amino group can be protected as an acetamide before nitration.
Reaction Scheme:
-
Protection: 3-Bromo-4-fluoroaniline + Acetic Anhydride -> N-(3-bromo-4-fluorophenyl)acetamide
-
Nitration: N-(3-bromo-4-fluorophenyl)acetamide + HNO3/H2SO4 -> N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide
-
Deprotection: N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide + HCl/H2O -> this compound
Experimental Procedure:
-
Acetylation (Protection):
-
Dissolve 3-bromo-4-fluoroaniline in acetic anhydride.
-
Gently heat the mixture under reflux for 1-2 hours.
-
Pour the cooled reaction mixture into ice water to precipitate the acetanilide.
-
Filter, wash with water, and dry the protected aniline.
-
-
Nitration:
-
Follow the nitration procedure described in Method 1, using the N-(3-bromo-4-fluorophenyl)acetamide as the starting material.
-
-
Hydrolysis (Deprotection):
-
Suspend the N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture at reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base to precipitate the final product.
-
Filter, wash with water, and purify as described in Method 1.[1]
-
Method 3: Bromination of 3-Fluoro-4-nitroaniline
This approach starts with a commercially available nitroaniline and introduces the bromine atom in the final step. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic rings.
Reaction Scheme:
Experimental Procedure:
-
Dissolve 3-fluoro-4-nitroaniline in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Mandatory Visualization
Cost-Benefit Analysis Workflow
The following diagram illustrates the decision-making process for selecting the optimal synthesis method based on a cost-benefit analysis.
References
Assessing the Novelty of Molecules from 4-Bromo-5-fluoro-2-nitroaniline: A Comparative Guide for Drug Discovery
Introduction: The quest for novel therapeutic agents with improved efficacy and selectivity is a cornerstone of modern drug discovery. The strategic selection of starting materials, or building blocks, is critical in navigating the vast chemical space to synthesize molecules with desired pharmacological properties. One such building block is 4-Bromo-5-fluoro-2-nitroaniline, a substituted aniline derivative. While this molecule is a well-documented intermediate in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator Tezacaftor, its potential as a scaffold for other classes of drugs, such as kinase inhibitors, remains less explored in publicly available literature.
This guide provides a comparative assessment of the potential novelty of molecules derived from this compound, focusing on the highly relevant field of kinase inhibitors. Due to the limited specific data on kinase inhibitors derived from this exact starting material, this document presents a plausible, hypothetical synthetic pathway to a novel kinase inhibitor. This is then compared with a known kinase inhibitor synthesized from a structurally related alternative, 2-Bromo-4-fluoro-5-methylpyridine, supported by experimental data. This comparison will highlight the potential advantages and unique chemical space that derivatives of this compound could occupy.
Section 1: Hypothetical Kinase Inhibitor from this compound
The structure of this compound offers several reactive sites for elaboration into a complex molecule. The nitro group can be reduced to an amine, providing a key nucleophilic center. The bromo- and fluoro-substituents can influence the electronic properties and metabolic stability of the final compound, and the bromine atom serves as a handle for cross-coupling reactions.
Plausible Synthetic Pathway
A hypothetical pathway to a novel kinase inhibitor could involve an initial reduction of the nitro group, followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce a heterocyclic moiety common in kinase inhibitors.
Detailed Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of 4-Bromo-5-fluoro-benzene-1,2-diamine
To a solution of this compound (1.0 g, 4.25 mmol) in ethanol (20 mL) in a hydrogenation vessel, palladium on carbon (10% w/w, 0.1 g) is added. The vessel is purged with nitrogen and then filled with hydrogen gas to a pressure of 50 psi. The reaction mixture is shaken at room temperature for 16 hours. Upon completion (monitored by TLC), the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude product. The product is purified by column chromatography on silica gel to afford 4-Bromo-5-fluoro-benzene-1,2-diamine.
Step 2: Synthesis of the Hypothetical Kinase Inhibitor
A mixture of 4-Bromo-5-fluoro-benzene-1,2-diamine (0.5 g, 2.41 mmol), pyridine-4-boronic acid (0.36 g, 2.90 mmol), and potassium carbonate (0.67 g, 4.83 mmol) is placed in a round-bottom flask. A degassed mixture of 1,4-dioxane (15 mL) and water (3 mL) is added, followed by the addition of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.088 g, 0.12 mmol). The flask is evacuated and backfilled with argon three times. The reaction mixture is then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the final pyridinyl-diaminobenzene derivative.
Section 2: Alternative Kinase Inhibitor from 2-Bromo-4-fluoro-5-methylpyridine
To provide a concrete comparison, we will examine a known p38α kinase inhibitor synthesized from 2-Bromo-4-fluoro-5-methylpyridine. This starting material is structurally analogous, featuring a bromine atom for cross-coupling and a fluorine atom to modulate electronic properties.
Synthesis of a p38α Kinase Inhibitor
The synthesis of a pyridinylimidazole-based p38α inhibitor from 2-Bromo-4-fluoro-5-methylpyridine typically involves an initial Suzuki coupling followed by further transformations to build the final inhibitor molecule.
benchmarking purity of synthesized 4-Bromo-5-fluoro-2-nitroaniline against commercial standards
This guide provides a comparative analysis of the purity of a laboratory-synthesized batch of 4-Bromo-5-fluoro-2-nitroaniline against a commercially available standard. The data presented is based on standard analytical techniques to provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected purity profiles. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1]
Experimental Workflow
The following diagram outlines the systematic process used to evaluate and compare the purity of the synthesized compound with the commercial standard.
Purity Comparison Data
The following table summarizes the analytical results obtained for the synthesized batch of this compound compared to a commercial standard. Commercial standards for this compound are available with purities typically ranging from 97% to 99%.[2][3]
| Parameter | Synthesized this compound | Commercial this compound |
| Appearance | Yellow to orange crystalline solid | Yellow crystalline solid |
| HPLC Purity | 99.6% | ≥ 97% |
| Melting Point | 90-92 °C | Not specified by all suppliers |
| Major Impurity 1 | 0.25% (Unidentified) | Not specified |
| Major Impurity 2 | 0.15% (Starting Material) | Not specified |
| Structural Confirmation (¹H-NMR, ¹⁹F-NMR, MS) | Consistent with expected structure | Consistent with expected structure |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity and impurity profile of the samples.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The percentage purity was calculated based on the area of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound and the commercial standard.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H-NMR Protocol: A standard one-dimensional proton NMR spectrum was acquired.
-
¹⁹F-NMR Protocol: A one-dimensional fluorine-19 NMR spectrum was acquired to confirm the presence and environment of the fluorine atom.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the observed peaks were compared with the expected values for this compound.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and further confirm its identity.
-
Instrumentation: A liquid chromatograph coupled with a mass spectrometer (LC-MS) using an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) was prepared in acetonitrile.
-
Protocol: The sample solution was infused into the ESI source. Mass spectra were acquired in positive ion mode.
-
Data Analysis: The observed mass-to-charge ratio (m/z) was compared to the calculated molecular weight of this compound (C₆H₄BrFN₂O₂, MW: 235.01 g/mol ).[2][3]
Purity Assessment Logic
Conclusion
The synthesized batch of this compound demonstrates a high degree of purity (99.6% by HPLC), which meets and potentially exceeds the purity of many commercially available standards. Structural confirmation by NMR and MS corroborates the identity of the synthesized compound. The low level of residual impurities suggests that the synthesis and purification protocols employed were effective. For applications requiring high purity, the synthesized material is a viable and potentially superior alternative to commercial sources. A patent for the synthesis of a related compound, 2-bromo-5-fluoro-4-nitroaniline, also reports achieving high purity of up to 99.7% by HPLC, indicating that high-purity synthesis is achievable.[4]
References
Safety Operating Guide
Essential Safety and Disposal Guidance for 4-Bromo-5-fluoro-2-nitroaniline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 4-Bromo-5-fluoro-2-nitroaniline (CAS No. 153505-36-3), a halogenated nitroaromatic compound. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes eye irritation (H320)
-
May cause respiratory irritation (H335)
The GHS pictogram associated with this chemical is the GHS07 symbol, indicating that it is an irritant and can be harmful.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat or chemical-resistant apron
-
Respiratory protection if ventilation is inadequate or if handling fine powders that may become airborne.
Quantitative Safety Data
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H320 | Causes eye irritation |
| Specific target organ toxicity | H335 | May cause respiratory irritation |
Table 1: Summary of GHS Hazard Statements for this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. As a halogenated organic compound, it must be segregated and treated as hazardous waste.
Experimental Protocol for Chemical Waste Neutralization (General Guidance):
Note: This is a general guideline. Specific neutralization procedures should be developed in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Preparation: Work in a well-ventilated fume hood. Ensure all necessary PPE is worn. Have spill control materials readily available.
-
Small Quantities: For very small residual amounts, cautious chemical degradation may be an option under controlled conditions and expert supervision. However, for bulk quantities, this is not recommended.
-
Avoidance of Neutralization for Bulk Waste: Due to the potential for hazardous reactions and the complex nature of halogenated nitroaromatics, neutralization of bulk waste in the lab is generally not advised. The primary disposal route is through a licensed hazardous waste disposal company.
Operational Disposal Plan:
-
Segregation: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), gloves, and absorbent materials, in a dedicated, properly labeled hazardous waste container.
-
Waste Container: The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "153505-36-3," and the appropriate hazard pictograms (GHS07).
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Ventilate the area and wash the spill site after cleanup is complete.
-
Personal Contact:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
-
Disposal Workflow Diagram
Personal protective equipment for handling 4-Bromo-5-fluoro-2-nitroaniline
Essential Safety and Handling Guide for 4-Bromo-5-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 153505-36-3). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from data on structurally similar aromatic, halogenated, and nitro-containing aniline compounds. It is imperative to handle this chemical with extreme caution due to its potential hazards.
Anticipated Hazards
Based on analogous compounds, this compound is anticipated to present the following risks:
-
Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]
-
Skin and Eye Irritation : Expected to cause skin irritation and serious eye irritation.[1][2][3][4]
-
Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.[5][6]
-
Aquatic Toxicity : Potentially toxic to aquatic life with long-lasting effects.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety goggles with side protection or a face shield | Must be worn to protect against splashes and dust.[7] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves should be inspected for integrity before each use and changed frequently. For prolonged contact, double-gloving is recommended.[5][7] |
| Lab coat or chemical-resistant coveralls | To prevent skin contact with the substance.[7] | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when working outside of a chemical fume hood, if dust is generated, or if irritation is experienced.[7] |
| Feet | Closed-toe, chemical-resistant shoes | To protect against spills.[5] |
Operational and Disposal Plans
Adherence to these procedures is essential for ensuring the safety of all personnel.
Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]
-
Avoid Inhalation, Ingestion, and Contact : Do not breathe dust or vapors.[1] Avoid contact with skin and eyes.[1][8] Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Container Handling : Keep containers tightly closed when not in use.[1]
-
Storage : Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[7]
Spill Management
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For solid spills, carefully sweep or scoop up the material to avoid generating dust.[7] For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collect : Place the contained material into a suitable, labeled container for disposal.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose : Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to local, state, and federal regulations.
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3][4]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Disposal
-
Chemical Waste : Dispose of this compound and any contaminated materials as hazardous waste. Do not allow it to enter drains or the environment.
-
Contaminated PPE : Double-bag all disposable PPE (gloves, etc.) in sealed plastic bags and dispose of as hazardous waste.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
